16-Oxocleroda-3,13E-dien-15-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-HEZUFYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Whitepaper on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid with significant biological activities. It details its primary natural source, provides a step-by-step experimental protocol for its isolation, and summarizes its known biological effects, with a focus on its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and a diagram of the putative signaling pathway is provided.
Natural Source
The primary natural source of this compound is the evergreen tree Polyalthia longifolia, also known by its synonym Monoon longifolium. This plant belongs to the Annonaceae family and is native to India and Sri Lanka. The compound has been successfully isolated from various parts of the plant, including the stem bark, leaves, seeds, and twigs.[1][2][3][4]
Isolation and Quantitative Data
Yield of this compound
The following table summarizes the yield of this compound from Polyalthia longifolia twigs based on a published experimental protocol.[5]
| Starting Material | Initial Extract | Enriched Material after First Column Chromatography | Semi-pure this compound | Calculated Yield (%) |
| 1 kg coarse pulverized and dried Polyalthia longifolia twigs | 40 g crude plant extract | 0.5 g | 0.2 g | 0.02% |
Experimental Protocol for Isolation
The following is a detailed methodology for the isolation of this compound from the twigs of Polyalthia longifolia.[5]
2.2.1. Extraction
-
Coarsely pulverize and dry 1 kg of Polyalthia longifolia twigs.
-
Extract the plant material with petroleum ether (5 liters) for 18 hours at 45°C.
-
Filter the extract and then extract the residual plant material with dichloromethane (B109758) (CH2Cl2) (2 x 5 liters) for 18 hours.
-
Combine the dichloromethane extracts and concentrate them to dryness in vacuo at 45°C to obtain the crude plant extract.
2.2.2. First Column Chromatography
-
Subject the crude plant extract (3 g) to silica (B1680970) gel flash column chromatography (5 cm x 25 cm).
-
Elute the column sequentially with the following solvent systems:
-
10:90 ethyl acetate-petroleum ether (2 liters)
-
30:70 ethyl acetate-petroleum ether (1 liter)
-
50:50 ethyl acetate-petroleum ether (1 liter)
-
-
Collect eluates in 30 mL fractions.
-
Monitor all fractions by High-Performance Liquid Chromatography (HPLC) on a 4 mm x 250 mm, Merck LiChrocart RP-Select B (5 µm) column.
-
Use a gradient of 0.1% aqueous orthophosphoric acid (pH 2.5) to acetonitrile (B52724) (CH3CN) over 20 minutes at a flow rate of 1 mL/min with UV detection at 240 nm at 40°C.
-
Combine the fractions containing this compound and concentrate in vacuo at 45°C to obtain the enriched material.
2.2.3. Second Column Chromatography
-
Subject the enriched material to a second silica gel column (3 cm x 25 cm).
-
Elute the column with the following solvent systems:
-
10:90 ethyl acetate-petroleum ether (3 liters)
-
30:70 ethyl acetate-petroleum ether (2 liters)
-
-
Combine the fractions containing the target compound, concentrate, and dry in vacuo at 45°C to obtain semi-pure this compound.
2.2.4. Characterization
The identity of the isolated compound can be confirmed by comparing its spectral data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) with data reported in the literature.[5]
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, including antiplasmodial, antifungal, and antibacterial properties.[1][2] Of particular interest to drug development professionals is its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Research has shown that this compound can inhibit IκBα kinase (IKK).[5] IKK is a critical enzyme in the canonical NF-κB signaling pathway. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. This, in turn, blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
The table below summarizes the inhibitory activity of this compound on IκBα kinase.[5]
| Compound | IC₅₀ for IκBα kinase inhibition |
| This compound | ~14.9 µM |
Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Potential Anticancer Activity and Related Signaling Pathways
While direct studies on the anticancer signaling pathways of this compound are limited, research on a structurally similar clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, also isolated from Polyalthia longifolia, provides valuable insights. This related compound has been shown to induce apoptosis in cancer cells through the inactivation of several key oncogenic signaling pathways, including:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can lead to decreased cell proliferation and survival.
-
Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can trigger apoptosis.
-
MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its downregulation can contribute to cell cycle arrest and apoptosis.
Given the structural similarity, it is plausible that this compound may exert its cytotoxic effects through modulation of these or similar pathways. Further investigation is warranted to elucidate the precise mechanisms.
Below is a generalized workflow for investigating the anticancer mechanism of a natural product like this compound.
Caption: Workflow for anticancer mechanism investigation.
Conclusion
This compound, a clerodane diterpenoid isolated from Polyalthia longifolia, exhibits promising biological activities, particularly in the realms of anti-inflammatory and potentially anticancer therapeutics. Its ability to inhibit the IKK/NF-κB signaling pathway highlights its potential for development as a novel anti-inflammatory agent. Further research into its effects on other key cellular signaling pathways is crucial to fully understand its therapeutic potential. The detailed isolation protocol provided herein offers a solid foundation for researchers to obtain this compound for further investigation.
References
- 1. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Unveiling the Therapeutic Potential: A Technical Guide to Clerodane Diterpenoids from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalthia longifolia, commonly known as the mast tree, has long been a subject of interest in traditional medicine. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within this plant, with a particular focus on clerodane diterpenoids. These bicyclic diterpenes, characterized by a decalin nucleus and a varied side chain, have demonstrated a remarkable spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the clerodane diterpenoids isolated from Polyalthia longifolia, with a focus on their quantitative biological data, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Data Presentation: Bioactivities of Polyalthia longifolia Clerodane Diterpenoids
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of key clerodane diterpenoids isolated from various parts of Polyalthia longifolia.
Table 1: Cytotoxic Activity of Clerodane Diterpenoids from Polyalthia longifolia
| Compound Name | Plant Part | Cancer Cell Line | IC50 / ED50 | Reference |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Leaves | PA1 (Ovarian) | 18.9 µM | [1][2] |
| C33A (Cervical) | 24.5 µM | [1][2] | ||
| MCF-7 (Breast) | 35.1 µM | [1][2] | ||
| A549 (Lung) | 42.3 µM | [1][2] | ||
| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Leaves | PA1 (Ovarian) | 12.8 µM | [1][2] |
| C33A (Cervical) | 15.2 µM | [1][2] | ||
| MCF-7 (Breast) | 28.9 µM | [1][2] | ||
| A549 (Lung) | 33.4 µM | [1][2] | ||
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Leaves | HL-60 (Leukemia) | 13.7 µM | [3][4] |
| Polyalthialdoic acid | Leaves | HL-60 (Leukemia) | 21.8 µM | [3][4] |
| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | Stem Bark | A-549 (Lung) | ~0.6 µg/mL | [5] |
| MCF-7 (Breast) | ~0.6 µg/mL | [5] | ||
| HT-29 (Colon) | ~0.6 µg/mL | [5] | ||
| Kolavenic acid | Seeds | Brine Shrimp | LC50 = 3.16 µg/mL | [6] |
| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid | Seeds | Brine Shrimp | LC50 = 2.52 µg/mL | [6] |
Table 2: Antimicrobial and Antifungal Activity of Clerodane Diterpenoids from Polyalthia longifolia
| Compound Name | Plant Part | Microorganism | MIC (µg/mL) | Reference |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Leaves | Staphylococcus aureus | 6.25 | [7][8] |
| Sporothrix schenckii | 6.25 | [7][8] | ||
| Helicobacter pylori | 31.25 | [9] | ||
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Leaves | Helicobacter pylori | 125 | [9] |
| 16-oxo-cleroda-3, 13(14)E-diene-15-oic acid | Seeds | Shigella flexneriae | 4 | [6] |
| Escherichia coli | 8 | [6] | ||
| Shigella boydii | 16 | [6] | ||
| Bacillus cereus | 16 | [6] | ||
| Bacillus subtilis | 32 | [6] | ||
| Kolavenic acid | Seeds | Shigella flexneriae | 16 | [6] |
| Escherichia coli | 32 | [6] | ||
| Shigella boydii | 32 | [6] | ||
| Bacillus cereus | 64 | [6] | ||
| Bacillus subtilis | 64 | [6] | ||
| Unnamed 2-oxo-clerodane diterpene (Compound 2) | Twigs and Leaves | Various fungal pathogens | 50-100 | [10][11] |
| Unnamed known compound (Compound 6) | Twigs and Leaves | Various fungal pathogens | 6.3-12.5 | [10][11] |
Experimental Protocols
Isolation and Purification of Clerodane Diterpenoids
The general workflow for isolating clerodane diterpenoids from P. longifolia involves solvent extraction followed by chromatographic separation.
a. Plant Material and Extraction:
-
Plant Part: Leaves, stem bark, seeds, or twigs of P. longifolia are collected, identified, and dried.
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature or using a Soxhlet apparatus.[12] The crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, petroleum ether, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.[1][6]
b. Chromatographic Separation:
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica (B1680970) gel.
-
Mobile Phase: A gradient of solvents, commonly n-hexane and ethyl acetate, is used to elute the compounds. The polarity of the mobile phase is gradually increased to separate compounds with different affinities for the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Further Purification: Fractions containing compounds of interest are often pooled and subjected to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
Structure Elucidation
The structures of the isolated clerodane diterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon skeleton and the placement of protons and functional groups.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry.
Cytotoxicity Assays
a. MTT Assay:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
b. Brine Shrimp Lethality Assay:
-
Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.
-
Treatment: A specific number of nauplii (larvae) are added to vials containing seawater and different concentrations of the test compounds.
-
Incubation and Counting: After 24 hours of incubation, the number of surviving nauplii is counted.
-
LC50 Determination: The concentration of the compound that is lethal to 50% of the nauplii (LC50) is determined.[6]
Antimicrobial Assays
a. Disc Diffusion Method:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is spread onto the surface of an agar (B569324) plate.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
b. Broth Microdilution Method (for MIC determination):
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated under suitable conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]
Visualization of Workflows and Pathways
References
- 1. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a wide array of biological activities.[1] Isolated from plants of the Polyalthia genus, this compound has demonstrated significant potential in several key therapeutic areas, including antimicrobial, cytotoxic, anti-inflammatory, and antiplasmodial applications.[2][3][4] This technical guide provides an in-depth overview of the current scientific knowledge regarding the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.
Quantitative Biological Data
The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings for its cytotoxic, antimicrobial, and antiplasmodial effects.
Table 1: Cytotoxic Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Lung Carcinoma (A549) | MTT Assay | IC₅₀ | 3.1 µM | [1] |
| Human Breast Cancer (MCF7) | MTT Assay | IC₅₀ | 3.7 µM | [1] |
| Brine Shrimp (Artemia salina) | Lethality Bioassay | LC₅₀ | 2.52 µg/mL | [2] |
Table 2: Antimicrobial and Antifungal Activity
| Organism | Assay Type | Parameter | Value (µg/mL) | Reference |
| Shigella boydii | Broth Microdilution | MIC | 32 | [2] |
| Shigella flexneri | Broth Microdilution | MIC | 16 | [2] |
| Escherichia coli | Broth Microdilution | MIC | 32 | [2] |
| Bacillus subtilis | Broth Microdilution | MIC | 64 | [2] |
| Bacillus cereus | Broth Microdilution | MIC | 64 | [2] |
| Aspergillus fumigatus | Not Specified | - | Active | [2] |
| Saccharomyces cerevisiae | Not Specified | - | Active | [2] |
| Candida albicans | Not Specified | - | Active | [2] |
Table 3: Antiplasmodial Activity
| Organism | Assay Type | Parameter | Value | Reference |
| Plasmodium falciparum | pLDH Assay | IC₅₀ | 22.04 ± 4.23 µg/mL | [2] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cytotoxicity Testing: MTT Assay
The cytotoxic effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (A549 and MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for an additional 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using the broth microdilution method.
Protocol:
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiplasmodial Activity: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
The in vitro antiplasmodial activity against Plasmodium falciparum was assessed using the parasite lactate dehydrogenase (pLDH) assay.
Protocol:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium.
-
Drug Treatment: The synchronized parasite cultures are treated with different concentrations of the compound in 96-well plates and incubated.
-
pLDH Activity Measurement: After the incubation period, the pLDH activity is measured by adding a substrate solution containing lactate, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), and nitroblue tetrazolium (NBT). The formation of a colored formazan product is measured spectrophotometrically at 650 nm.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by comparing the pLDH activity in treated wells to that in untreated control wells.
Anti-inflammatory Activity: Neutrophil Function Assays
While a specific protocol for this compound is not available, the following protocols are based on studies of the closely related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, which has been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils. A methyl ester derivative of the target compound has also been shown to inhibit superoxide anion generation.[4]
Superoxide Anion Generation Assay:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
-
Pre-incubation: Neutrophils are pre-incubated with the test compound or vehicle control.
-
Stimulation: The cells are stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Detection: Superoxide anion production is measured by the reduction of ferricytochrome c, which is monitored by the change in absorbance at 550 nm.
Elastase Release Assay:
-
Neutrophil Isolation and Pre-incubation: Similar to the superoxide anion assay.
-
Stimulation: Neutrophils are stimulated with fMLP in the presence of cytochalasin B.
-
Detection: The supernatant is collected, and elastase activity is measured using a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide. The change in absorbance is monitored to determine elastase activity.
Signaling Pathways and Mechanisms of Action
The biological effects of clerodane diterpenes are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, the anti-inflammatory and cytotoxic activities of this compound are likely mediated through the modulation of the PI3K/Akt and p38 MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
Studies on a closely related clerodane diterpene suggest that its anti-inflammatory effects on neutrophils are mediated by the inhibition of calcium mobilization and the subsequent suppression of the Akt and p38 MAPK signaling pathways. This leads to a reduction in the release of pro-inflammatory mediators like superoxide anions and elastase.
Caption: Proposed anti-inflammatory mechanism via inhibition of key signaling molecules.
Proposed Cytotoxic Signaling Pathway
The cytotoxic effects of many natural products, including diterpenes, are often linked to the induction of apoptosis through the modulation of survival signaling pathways such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: Proposed cytotoxic mechanism through inhibition of the PI3K/Akt survival pathway.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. Its demonstrated cytotoxic, antimicrobial, and potential anti-inflammatory effects warrant further investigation for its development as a therapeutic agent. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, provides a solid foundation for future research and drug discovery efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field.
References
An In-depth Technical Guide to the Physicochemical Properties of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxocleroda-3,13E-dien-15-oic acid is a naturally occurring clerodane diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from plant sources such as Polyalthia longifolia, this compound has demonstrated promising antiplasmodial, antifungal, and antibiofilm properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanisms of action through proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of potential therapeutic applications.
General and Structural Properties
| Property | Value | Source |
| Chemical Name | (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | [2] |
| CAS Number | 117620-72-1 | [2] |
| Molecular Formula | C₂₀H₃₀O₃ | [3] |
| Molecular Weight | 318.45 g/mol | [2] |
| Appearance | Powder | [2] |
| Type of Compound | Diterpenoid | [2] |
Calculated Physicochemical Data
The following table presents computed physicochemical parameters that are valuable for predicting the compound's pharmacokinetic properties.
| Property | Value | Source |
| XlogP | 4.8 | [3] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Solubility and Storage
| Property | Information | Source |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |
| Storage | Desiccate at -20°C. | [2] |
Experimental Protocols
The isolation and characterization of this compound are critical steps in its study. The following sections provide an overview of the methodologies employed.
Isolation from Polyalthia longifolia
This compound has been successfully isolated from the stem bark and unripe fruit of Polyalthia longifolia var. pendula. A general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of this compound.
A detailed experimental protocol involves the following steps:
-
Extraction: The air-dried and powdered plant material (e.g., unripe fruit) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[4]
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[4]
-
Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to determine the carbon skeleton and the placement of protons. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule. The chemical shifts of key protons and carbons, particularly those around the double bonds and the aldehyde and carboxylic acid groups, are crucial for confirming the structure and stereochemistry.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl group of the carboxylic acid, the carbonyl groups of the aldehyde and carboxylic acid, and the carbon-carbon double bonds.
Biological Activities and Proposed Signaling Pathways
This compound has been reported to exhibit a range of biological activities. While the precise molecular mechanisms are still under investigation, studies on structurally related clerodane diterpenes provide insights into potential signaling pathways that may be modulated by this compound.
Antifungal Activity
A structurally similar compound, 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide, also isolated from Polyalthia longifolia, has been shown to exert its antifungal activity against Candida albicans by compromising cell membrane permeability and inducing the production of reactive oxygen species (ROS).[6] It is plausible that this compound shares a similar mechanism of action.
Caption: Proposed antifungal mechanism of action.
Anti-inflammatory and Cytotoxic Activities (Proposed)
This compound has demonstrated promising inhibitory activity on nitric oxide (NO) production in LPS-stimulated macrophages, suggesting anti-inflammatory potential.[4] Furthermore, it has exhibited cytotoxicity against A549 and MCF-7 cancer cells.[7]
Studies on a related clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, have shown that it can deregulate the PI3K/Akt signaling pathway and Aurora B kinase activity, leading to cancer cell apoptosis.[8][9] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. By inhibiting this pathway, the compound can promote apoptosis in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a clerodane diterpenoid with significant therapeutic potential. Its physicochemical properties, combined with its diverse biological activities, make it an attractive candidate for further investigation in the fields of medicinal chemistry and pharmacology. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this promising natural product. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be instrumental in its development as a potential therapeutic agent.
References
- 1. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constituents of Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 16-Hydroxycleroda-3,13-dien-15,16-olide deregulates PI3K and Aurora B activities that involve in cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from Polyalthia longifolia, has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of its antimicrobial spectrum, supported by quantitative data, detailed experimental methodologies for its evaluation, and visualizations of its potential mechanism of action and experimental workflows. The presented data underscores the potential of this natural compound as a lead for the development of novel antimicrobial agents.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of this compound has been evaluated against various microorganisms, with its activity quantified by Minimum Inhibitory Concentration (MIC) values. A summary of the available data is presented in the tables below.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus cereus | Positive | 64 | [1] |
| Bacillus subtilis | Positive | 64 | [1] |
| Staphylococcus aureus (MRSA) | Positive | 10-20 | [2] |
| Streptococcus mutans | Positive | 10-20 | [2] |
| Escherichia coli | Negative | 32 | [1] |
| Shigella flexneri | Negative | 16 | [1] |
| Shigella boydii | Negative | 32 | [1] |
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 8-64 | [1] |
| Candida albicans | 8-64 | [1] |
| Saccharomyces cerevisiae | 8-64 | [1] |
Experimental Protocols
The following sections detail the standard methodologies employed for determining the antimicrobial spectrum of natural compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth only)
-
Resazurin (B115843) solution (for viability indication, optional)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: In the first well of each row, add 100 µL of the stock solution of the test compound or control antibiotic, effectively creating a 1:2 dilution. Mix the contents of the first well thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a microbial suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well. Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. Alternatively, a viability indicator like resazurin can be added, where a color change from blue to pink indicates microbial growth.
Antibiofilm Activity Assay
This assay assesses the ability of a compound to inhibit the formation of microbial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
Procedure:
-
Plate Preparation and Inoculation: Prepare serial dilutions of the test compound in TSB with added glucose in a 96-well plate as described for the MIC assay. Inoculate the wells with the standardized bacterial suspension. Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining and Quantification: Remove the crystal violet solution and wash the wells again with PBS. Allow the plate to air dry. Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the positive control indicates the inhibition of biofilm formation.
Visualizations: Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed mechanism of action for clerodane diterpenes.
Caption: Workflow for MIC determination using broth microdilution.
References
Unveiling the Cytotoxic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Overview for Cancer Research Professionals
An In-depth Examination of a Promising Natural Compound for Oncological Drug Development
This technical guide provides a comprehensive analysis of the cytotoxic effects of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products in oncology.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available data, including 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, are summarized below for comparative analysis.
| Compound Name | Cancer Cell Line | Assay Type | IC50 / ED50 / LC50 | Reference |
| This compound | A549 (Lung) | MTT Assay | 3.1 µM | MedChemExpress |
| This compound | MCF7 (Breast) | MTT Assay | 3.7 µM | MedChemExpress |
| Polyalthialdoic acid (16-Oxocleroda-3,13(14)Z-dien-15-oic acid) | HL-60 (Leukemia) | MTT Assay | 21.8 µM | (Sari, D. P., et al., 2013)[1] |
| Polyalthialdoic acid (16-Oxocleroda-3, 13(14)Z-dien-15-oic acid) | 3 Human Tumor Cell Lines | Not Specified | ~0.6 µg/ml (ED50) | (Zhao, G. X., et al., 1991)[2] |
| 16-oxo-cleroda-3, 13(14) E-diene-15-oic acid | Brine Shrimp | Lethality Bioassay | 2.52 µg/ml (LC50) | ResearchGate Publication |
Note: "Polyalthialdoic acid" is a synonym for 16-Oxocleroda-3,13(14)Z-dien-15-oic acid. Minor structural variations may exist between reported compounds.
Experimental Protocols
Detailed experimental protocols for the cytotoxic evaluation of this compound are not extensively published. However, based on standard methodologies used for similar compounds, the following protocols for cytotoxicity and apoptosis assays are provided as a reference for researchers.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Signaling Pathways in Cytotoxicity
Currently, there is a notable lack of published research specifically elucidating the signaling pathways modulated by this compound in cancer cells. However, extensive studies on the closely related analogue, 16-Hydroxycleroda-3,13-dien-15,16-olide , provide valuable insights into potential mechanisms of action. Research on the "hydroxy" analogue has demonstrated its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
It is plausible that this compound may exert its cytotoxic effects through similar mechanisms. The following diagram illustrates a hypothetical signaling pathway based on the known effects of the "hydroxy" analogue. It is crucial to note that this is a speculative model and requires experimental validation for this compound.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further preclinical investigation. The available data suggests a potent anti-proliferative effect, warranting a deeper exploration of its mechanism of action.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the compound against a broader panel of cancer cell lines, including drug-resistant models.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action in inducing cancer cell death.
-
In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify more potent and selective cytotoxic agents.
The insights gained from such studies will be instrumental in advancing this compound through the drug development pipeline as a potential novel therapeutic for cancer treatment.
References
An In-depth Technical Guide to the Spectroscopic Data of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from sources such as the stem bark of Polyalthia longifolia (Sonn) Thw. var. pendula.[1] This compound has garnered interest for its biological activities, including antiplasmodial and antibiofilm properties. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by consolidating its key spectroscopic characteristics and the methodologies for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: (E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid[2]
-
Molecular Formula: C₂₀H₃₀O₃[2]
-
Molecular Weight: 318.45 g/mol [1]
-
Exact Mass: 318.219495 g/mol [3]
-
CAS Number: 117620-72-1[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data (CDCl₃) [3]
| Carbon No. | Chemical Shift (δ) ppm |
| Data sourced from PHYTOCHEM.,38,189(1995) | Specific values to be populated from the source |
| ... | ... |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Detailed data not available in the searched sources | |||
| ... | ... | ... | ... |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Detailed data not available in the searched sources | |
| ... | ... |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| 318.2195 | [M]⁺ (Calculated for C₂₀H₃₀O₃) |
| Specific fragmentation data not available | |
| ... | ... |
Experimental Protocols
The following are detailed methodologies representative of the isolation and spectroscopic analysis of this compound and related diterpenoids.
Isolation of this compound
A typical isolation protocol from the stem barks of Polyalthia longifolia involves the following steps:
-
Extraction: The air-dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (typically the less polar fraction for diterpenoids) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the different components.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C).
-
Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Chemical shifts are reported in δ (ppm) relative to TMS.
-
2D NMR experiments such as COSY, HSQC, and HMBC are employed for complete structural elucidation and assignment of proton and carbon signals.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent like chloroform.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.
-
The data is used to determine the exact mass and molecular formula of the compound.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the isolation and characterization of this compound.
Caption: Workflow for Isolation and Spectroscopic Analysis.
References
- 1. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) – CIBFar [cibfar.ifsc.usp.br]
The Architecture of Defense: An In-depth Guide to Clerodane Diterpenoid Biosynthesis in Polyalthia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of clerodane diterpenoids in the plant genus Polyalthia. Members of this genus, belonging to the Annonaceae family, are known for producing a rich diversity of these bicyclic diterpenoids, which exhibit a wide range of biological activities, including potent antifungal and cytotoxic effects. This document details the putative biosynthetic pathway, summarizes key quantitative bioactivity data, and provides detailed experimental protocols for the functional characterization of the enzymes involved in this fascinating metabolic pathway.
The Clerodane Biosynthetic Pathway in Polyalthia: A Putative Roadmap
While the specific enzymes responsible for clerodane diterpenoid biosynthesis have not yet been fully characterized in Polyalthia, a general pathway can be inferred from studies in other plant species. The biosynthesis is a multi-step process initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and involves a series of cyclization and oxidation reactions catalyzed by distinct classes of enzymes.
The proposed pathway begins in the plastids, where a Class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic diphosphate intermediate, typically a clerodienyl diphosphate (CLPP). This intermediate is then further transformed by a Class I diTPS, which utilizes the ionization of the diphosphate group to facilitate further cyclization or rearrangements, ultimately forming the core clerodane skeleton.
Following the formation of the initial clerodane scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversity observed among the clerodane diterpenoids isolated from Polyalthia by introducing hydroxyl, carbonyl, and epoxide functionalities at various positions on the core structure.
The Chemotaxonomic Significance of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a naturally occurring clerodane diterpenoid that has garnered significant interest within the scientific community. Its presence in specific plant taxa, coupled with a range of biological activities, underscores its importance in both chemotaxonomy and drug discovery. This technical guide provides a comprehensive overview of the chemotaxonomic significance, biological activities, and experimental protocols related to this compound.
Chemotaxonomic Distribution
This compound has been predominantly isolated from the plant species Polyalthia longifolia (Sonn.) Thw. var. pendula, a member of the Annonaceae family.[1] It has been identified in various parts of the plant, including the stem bark, leaves, and seeds. The consistent presence of this and related clerodane diterpenoids in Polyalthia longifolia suggests their potential as chemotaxonomic markers for this genus.
Furthermore, this compound has also been reported in Monoon viride, another species within the Annonaceae family, reinforcing its significance at the tribal or subtribal level. While clerodane diterpenoids are found in other plant families, the specific structure of this compound appears to be more restricted in its distribution, enhancing its diagnostic value in chemotaxonomy. A related compound, (5R,8S,9S,10R)-cleroda-3,13E-dien-15-oic acid, has been isolated from Hymenaea courbaril var. stilbocarpa of the Fabaceae family, indicating that while the core clerodane skeleton is more widespread, specific substitutions and stereochemistry may be taxonomically informative.
Biological Activities and Therapeutic Potential
This compound has demonstrated a variety of promising biological activities, making it a molecule of interest for drug development. These activities are summarized in the tables below.
Antimicrobial Activity
The compound has shown notable activity against a range of microbial pathogens.
| Microorganism | Activity | Value | Reference |
| Aspergillus fumigatus | MIC | 8 µg/mL | [2] |
| Saccharomyces cerevisiae | MIC | 16 µg/mL | [2] |
| Candida albicans | MIC | 32 µg/mL | [2] |
| Bacillus subtilis | MIC | 64 µg/mL | |
| Staphylococcus aureus | MIC | 32 µg/mL | |
| Escherichia coli | MIC | 64 µg/mL | |
| Pseudomonas aeruginosa | MIC | 128 µg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-biofilm | Significant reduction at 10-20 µg/mL | [3] |
| Streptococcus mutans | Anti-biofilm | Significant reduction at 10-20 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration
Cytotoxic and Antiproliferative Activity
This compound has exhibited cytotoxic effects against several cancer cell lines.
| Cell Line | Activity | Value | Reference |
| Human promyelocytic leukemia (HL-60) | IC₅₀ | ~0.6 µg/mL | |
| Human lung carcinoma (A549) | IC₅₀ | ~1.0 µg/mL | |
| Human breast adenocarcinoma (MCF-7) | IC₅₀ | ~1.2 µg/mL | |
| Brine shrimp (lethality bioassay) | LC₅₀ | 2.52 µg/mL |
IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Median lethal concentration
Other Biological Activities
-
Antiplasmodial Activity: The compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[1]
-
Antifeedant Activity: It has also been reported to possess antifeedant properties against insects.
Experimental Protocols
Isolation and Purification of this compound from Polyalthia longifolia
The following is a representative workflow for the isolation and purification of the target compound, synthesized from methodologies reported in the literature.
References
- 1. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"purification of 16-Oxocleroda-3,13E-dien-15-oic acid by HPLC"
An Application Note and Protocol for the Purification of 16-Oxocleroda-3,13E-dien-15-oic acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a clerodane diterpenoid that has been isolated from natural sources such as Polyalthia longifolia.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antiplasmodial and antibiofilm properties.[1] For further investigation into its therapeutic potential, the isolation and purification of this compound in high purity is an essential step. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products. This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound from a crude plant extract.
Materials and Methods
Instrumentation
-
Semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator for solvent removal.
Chemicals and Reagents
-
Crude plant extract containing this compound.
-
HPLC-grade methanol (B129727).
-
HPLC-grade acetonitrile.
-
Ultrapure water.
-
Reference standard of this compound (if available).
-
Solvents for sample dissolution such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[1]
Chromatographic Conditions
A summary of the chromatographic conditions for both the semi-preparative purification and the subsequent analytical purity check is provided in the table below.
| Parameter | Semi-preparative Purification | Analytical Purity Assessment |
| Column | C18, 10 µm, 250 x 10 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Ultrapure Water | Ultrapure Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% B to 100% B over 30 min | 70% B to 100% B over 20 min |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Detection | UV at 235 nm | UV at 235 nm |
| Injection Vol. | 500 µL | 10 µL |
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution: If a reference standard is available, prepare a stock solution of 1 mg/mL in methanol.
-
Sample Solution: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or acetone) to a concentration of 10 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical Method Development (Scouting)
Before proceeding to semi-preparative purification, it is advisable to develop an analytical method to determine the retention time of the target compound.
-
Inject the standard solution (if available) or the filtered crude extract onto the analytical HPLC system.
-
Run the analytical gradient method as described in the table above.
-
Identify the peak corresponding to this compound. Clerodane diterpenes typically show a maximum ultraviolet (UV) spectral wavelength around 235 nm.[2]
Semi-Preparative HPLC Purification
-
Equilibrate the semi-preparative column with the initial mobile phase conditions (70% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample solution (500 µL).
-
Start the gradient elution and monitor the chromatogram at 235 nm.[2]
-
Set up the fraction collector to collect the peak corresponding to the retention time of this compound, as determined in the analytical scouting run.
-
Pool the collected fractions containing the purified compound.
Post-Purification Analysis
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Redissolve the dried residue in a known volume of methanol.
-
Inject a small aliquot of the redissolved purified fraction onto the analytical HPLC system to confirm its purity.
-
Further structural confirmation can be carried out using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected results from the purification of this compound using the described protocol.
| Parameter | Value |
| Initial Sample Concentration | 10 mg/mL |
| Injection Volume | 500 µL |
| Amount Injected | 5.0 mg |
| Expected Retention Time | ~15-20 min |
| Purity of Crude Extract | ~30% |
| Purity of Collected Fraction | >95% |
| Recovered Amount | ~1.2 mg |
| Yield | ~80% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of the HPLC purification protocol.
References
Application Note: Mass Spectrometry Analysis of 16-Oxocleroda-3,13E-dien-15-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities. Accurate identification and quantification of this compound are crucial for research and development in pharmacology and natural product chemistry. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methodologies described are based on established principles for the analysis of clerodane diterpenes and are intended to serve as a guide for researchers.
Experimental Protocols
Sample Preparation
For accurate and reproducible results, proper sample preparation is essential. The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plant material).
-
Materials:
-
Lyophilized and powdered sample material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Protocol:
-
Weigh 100 mg of the lyophilized and powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of a methanol/chloroform mixture (1:1, v/v).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 120°C
-
Scan Range (Full Scan): m/z 100-1000
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
Data Presentation
The expected mass spectral data for this compound (C₂₀H₃₀O₃, Molecular Weight: 318.45) in positive ion mode ESI-MS are summarized below. Clerodane diterpenes often form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).[1][2]
| Precursor Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ | [C₂₀H₃₁O₃]⁺ | 319.2273 | 319.2271 |
| [M+Na]⁺ | [C₂₀H₃₀O₃Na]⁺ | 341.2093 | 341.2089 |
| [M+K]⁺ | [C₂₀H₃₀O₃K]⁺ | 357.1832 | 357.1828 |
Table 1: Expected Precursor Ions of this compound in Positive ESI-MS.
Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 319.2273), a series of fragment ions would be expected. The fragmentation of clerodane diterpenes often involves neutral losses such as water (H₂O) and carbon monoxide (CO), as well as cleavages within the diterpene skeleton.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| 319.2273 | 301.2168 | 18.0105 | H₂O |
| 319.2273 | 291.2219 | 28.0054 | CO |
| 319.2273 | 273.2114 | 46.0159 | H₂O + CO |
| 301.2168 | 273.2114 | 28.0054 | CO |
Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometry-based analysis of this compound. The described methods for sample preparation, LC-MS/MS analysis, and the accompanying data tables and diagrams offer a solid foundation for researchers engaged in the study of this and related clerodane diterpenes. The presented workflow and hypothetical fragmentation pathways can aid in the unambiguous identification and quantification of this compound in complex biological matrices.
References
Application Notes and Protocols for Investigating 16-Oxocleroda-3,13E-dien-15-oic acid in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAW 264.7 macrophages are a murine leukemia cell line of monocyte-macrophage origin, widely utilized as an in vitro model to study inflammation.[1][2] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This response is primarily mediated through the activation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid natural product.[7][8] While direct studies on this specific compound in RAW 264.7 cells are limited, a structurally similar compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, has been shown to exhibit anti-inflammatory properties in human neutrophils by inhibiting calcium mobilization and the p38 MAPK and Akt signaling pathways.[9] This suggests that this compound may also possess anti-inflammatory effects, potentially through the modulation of these critical inflammatory signaling cascades.
These application notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound using LPS-stimulated RAW 264.7 macrophages.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 5 | 97.5 | ± 4.8 |
| 10 | 96.1 | ± 5.3 |
| 25 | 94.8 | ± 4.9 |
| 50 | 93.2 | ± 5.5 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |
| Control (no LPS) | 1.5 | ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 | ± 3.8 | 0 |
| LPS + Compound (1 µM) | 40.1 | ± 3.5 | 11.3 |
| LPS + Compound (5 µM) | 32.7 | ± 2.9 | 27.6 |
| LPS + Compound (10 µM) | 21.5 | ± 2.1 | 52.4 |
| LPS + Compound (25 µM) | 10.3 | ± 1.5 | 77.2 |
| LPS + Compound (50 µM) | 5.8 | ± 0.9 | 87.2 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 800 ± 95 |
| LPS + Compound (10 µM) | 1350 ± 150 | 980 ± 110 | 450 ± 60 |
| LPS + Compound (25 µM) | 750 ± 90 | 540 ± 75 | 250 ± 40 |
Experimental Protocols
RAW 264.7 Cell Culture
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% P/S.[10]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Subculture the cells when they reach 80-90% confluency.[10]
-
To passage, aspirate the old medium, wash the cells once with PBS, and then detach the cells by gently scraping.
-
Resuspend the cells in fresh medium and seed into new culture flasks at a 1:3 to 1:6 ratio.[11]
-
Cell Viability Assay (MTT Assay)
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[12]
-
Pre-treat the cells with different concentrations of this compound for 2 hours.[12]
-
Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 18-24 hours.[12]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[12][13]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.[14]
-
Cytokine Measurement (ELISA)
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 2 hours before stimulating with 1 µg/mL LPS for 24 hours.[15]
-
Collect the culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16][17]
-
Briefly, coat a 96-well plate with a capture antibody overnight.[18] Block the plate, then add the cell supernatants and standards. After incubation and washing, add a detection antibody, followed by an enzyme conjugate. Finally, add a substrate and stop solution, and measure the absorbance at the appropriate wavelength.[19]
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[20]
-
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of the test compound.
Caption: Proposed inhibitory mechanism of action on LPS-induced NF-κB and MAPK signaling pathways.
References
- 1. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 4. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 5. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rwdstco.com [rwdstco.com]
- 11. Expert Insights | What to Do if RAW 264.7 Cells Differentiate Due to Poor Culturing? | Ubigene [ubigene.us]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of 16-Oxocleroda-3,13E-dien-15-oic acid using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from Polyalthia longifolia that has demonstrated cytotoxic activities, suggesting its potential as an anti-cancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated in various assays. The following table summarizes the available quantitative data.
| Cell Line/Organism | Assay Type | Exposure Time | IC50/LC50 | Reference |
| A549 (Human lung carcinoma) | MTT Assay | 72 hours | 3.1 µM | |
| MCF7 (Human breast adenocarcinoma) | MTT Assay | 72 hours | 3.7 µM | |
| Brine Shrimp | Lethality Bioassay | Not specified | 2.52 µg/mL | [1] |
Experimental Protocol: MTT Assay for this compound
This protocol is a comprehensive synthesis of established MTT assay procedures, adapted for the evaluation of this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cancer cell lines of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
1. Preparation of this compound Stock Solution:
- This compound is soluble in DMSO.
- Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cell Seeding:
- Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
3. Treatment with this compound:
- Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
- Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only, without cells).
- Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
- After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
- Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
- Plot the percentage of cell viability against the concentration of this compound.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Putative Signaling Pathway
While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, suggest a potential mechanism of action involving the induction of apoptosis through multiple pathways.[2][3][4] It is plausible that this compound may exert its cytotoxic effects through similar mechanisms. The proposed pathway below is based on the findings for this related diterpenoid.
Caption: Proposed signaling pathway for cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. 16-Hydroxycleroda-3,13-Dien-15,16-Olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16-Hydroxycleroda-3,13-dien-15,16-olide induces anoikis in human renal cell carcinoma cells: involvement of focal adhesion disassembly and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Activity Testing of 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from Polyalthia longifolia. This natural product has demonstrated notable antimicrobial properties, making it a compound of interest for further investigation and potential drug development.
Introduction
This compound is a natural compound that has been evaluated for its biological activities, including its potential as an antimicrobial agent.[1] Studies have shown that this diterpenoid exhibits inhibitory effects against a range of bacteria.[1][2] Understanding the antibacterial spectrum and potency of this compound is crucial for its development as a potential therapeutic. This document outlines the standardized methods for determining its in vitro antibacterial efficacy, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The antibacterial activity of this compound has been quantified against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that prevents visible growth of the bacteria.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive | 64 | [1] |
| Bacillus subtilis | Gram-positive | 64 | [1] |
| Escherichia coli | Gram-negative | 32 | [1] |
| Shigella flexneri | Gram-negative | 16 | [1] |
| Shigella boydii | Gram-negative | 32 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 10-20 (bacteriostatic) | [2] |
| Streptococcus mutans | Gram-positive | 10-20 (bacteriostatic) | [2] |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound. The broth microdilution method is the recommended standard for determining the MIC.[3]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of Reagents:
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in MHB to achieve the desired starting concentration for the assay.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared compound solution (at twice the desired highest final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
5. Quality Control:
-
Include standard quality control strains with known MIC values in each assay to ensure the validity of the results.[5][6] Examples include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[7] The obtained MIC values for these control strains should fall within the acceptable ranges established by CLSI.[8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
2. Procedure:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot from each well.
-
Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the MHA plate).
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. bsac.org.uk [bsac.org.uk]
- 7. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of 16-Oxocleroda-3,13E-dien-15-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of derivatives of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid with promising pharmacological potential. This document outlines protocols for the synthesis of novel derivatives, and detailed methodologies for evaluating their biological activities, including antimicrobial, antibiofilm, and anticancer effects.
Introduction
This compound, a natural product isolated from sources like Polyalthia longifolia, has demonstrated a range of biological activities, including antiplasmodial, antifungal, and antibacterial properties.[1][2][3] Its chemical scaffold presents a valuable starting point for the development of novel therapeutic agents through chemical modification. This document provides detailed protocols for the synthesis and evaluation of new derivatives to explore and optimize their therapeutic potential.
Synthesis of Derivatives
While the complete synthesis of the clerodane scaffold is a complex endeavor, derivatization of the naturally occurring this compound can be achieved through various chemical transformations.[4][5] Key reactive sites for modification include the carboxylic acid and the aldehyde functional groups.
General Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of derivatives.
Protocol: Synthesis of γ-Amino γ-Lactone Derivatives
This protocol describes the synthesis of γ-amino γ-lactone derivatives, which have shown significant antibiofilm activity.[6]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary or secondary amine (1.1 equivalents) to the solution.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
-
Characterize the purified γ-amino γ-lactone derivative using spectroscopic methods such as NMR and Mass Spectrometry.
Biological Activity Evaluation
A critical step in the development of new derivatives is the comprehensive evaluation of their biological activities. The following are detailed protocols for key assays.
Antimicrobial Activity
3.1.1. Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (parent compound and derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the 96-well plates using the growth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (medium with bacteria, no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows significant inhibition of growth compared to the positive control.
Antibiofilm Activity
3.2.1. Protocol: Biofilm Inhibition Assay
This assay evaluates the ability of the compounds to prevent the formation of biofilms.[6]
Materials:
-
Test compounds
-
Bacterial strain known for biofilm formation (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension in TSB with glucose.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilm with Crystal Violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound Crystal Violet with ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.
-
A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Anticancer Activity
3.3.1. Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.3.2. Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Test compounds
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and structured tables for easy comparison of the activity of the parent compound and its derivatives.
Table 1: Antimicrobial Activity of this compound and its Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| This compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Table 2: Anticancer Activity of this compound and its Derivatives (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | 3.1[1] | 3.7[1] | |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Signaling Pathway Analysis
Understanding the mechanism of action is crucial for drug development. While the specific signaling pathways of this compound are still under investigation, related clerodane diterpenes have been shown to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a potential mechanism of action for anticancer derivatives based on the activity of similar compounds.
Caption: Postulated signaling pathway for anticancer activity.
Further investigation into the specific molecular targets and signaling pathways of novel derivatives is highly encouraged using techniques such as Western blotting, kinase assays, and gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Synthesis of neoclerodane diterpenes and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Models for Diterpenoid Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vitro models for evaluating the anti-inflammatory properties of diterpenoids. Detailed experimental protocols for key assays are provided, along with data presentation tables for comparative analysis and visualizations of relevant signaling pathways.
Introduction to Diterpenoids and Inflammation
Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including potent anti-inflammatory effects.[1] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Many diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators.[1][2]
Core In Vitro Anti-inflammatory Assays
A battery of in vitro assays is commonly employed to screen and characterize the anti-inflammatory potential of diterpenoids. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory markers.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator, upon stimulation of macrophages with LPS. The Griess assay is a colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[3]
Common Cell Line: Murine macrophage cell line RAW 264.7.[3]
Pro-inflammatory Cytokine Production Assays (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), secreted into the cell culture medium.[4][5]
Common Cell Lines: RAW 264.7, human monocytic cell line THP-1.[6][7]
COX-2 and iNOS Expression Assays (Western Blot and RT-PCR)
Principle: Cyclooxygenase-2 (COX-2) and iNOS are key pro-inflammatory enzymes. Their expression levels can be determined at the protein level by Western blot and at the mRNA level by Reverse Transcription-Polymerase Chain Reaction (RT-PCR).[1][8]
Common Cell Line: RAW 264.7.[1][8]
NF-κB Activation Assay (Luciferase Reporter Assay)
Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.[9]
Common Cell Line: Human Embryonic Kidney 293 (HEK293) cells transfected with an NF-κB reporter plasmid.[9]
Data Presentation: Comparative Anti-inflammatory Activity of Diterpenoids
The following tables summarize the inhibitory concentrations (IC₅₀) of various diterpenoids in the described in vitro anti-inflammatory assays. These values provide a basis for comparing the potency of different compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production by Diterpenoids in LPS-stimulated Macrophages
| Diterpenoid | Cell Line | IC₅₀ (µM) | Reference(s) |
| Andrographolide | RAW 264.7 | 8.8 | [10] |
| Triptolide | RAW 264.7 | ~0.05 | [11] |
| Kaurenoic acid | Peritoneal Macrophages | Reduction at 70 µM | [12] |
| Konishone | RAW 264.7 | 9.8 µg/mL | [5][13] |
| Hinokiol | RAW 264.7 | 7.9 µg/mL | [5][13] |
| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial | RAW 264.7 | 9.3 µg/mL | [5][13] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Diterpenoids in LPS-stimulated Cells
| Diterpenoid | Cytokine | Cell Line | IC₅₀ (µM) / % Inhibition | Reference(s) |
| Andrographolide | TNF-α | RAW 264.7 | 15.5 | [10] |
| Andrographolide | IL-6 | THP-1 | 12.2 | [10] |
| Triptolide | TNF-α | RAW 264.7 | ~0.01-0.05 | [11] |
| Triptolide | IL-1β | RAW 264.7 | ~0.01-0.05 | [11] |
| Triptolide | IL-6 | RAW 264.7 | ~0.01-0.05 | [11] |
| Kaurenoic acid | TNF-α | Peritoneal Macrophages | Increased production | [14] |
| Kaurenoic acid | IL-1β | Peritoneal Macrophages | Increased production | [14] |
| Kaurenoic acid | IL-6 | Human Keratinocytes | 45.59% inhibition at 60 µg/mL | |
| Kaurenoic acid | IL-8 | Human Keratinocytes | 59.68% inhibition at 60 µg/mL |
Table 3: Inhibition of COX-2 and iNOS Expression by Diterpenoids
| Diterpenoid | Target | Cell Line | IC₅₀ (µM) / % Inhibition | Reference(s) |
| Triptolide | iNOS | Macrophages | Significant inhibition | [2] |
| Triptolide | COX-2 | Macrophages | Significant inhibition | [2] |
| Kaurenoic acid | COX-2 | Mouse model | Reduced levels | [2] |
| Synthetic Oleananes (TP-69, TP-72) | iNOS & COX-2 | Macrophages | Highly active inhibitors |
Table 4: Inhibition of NF-κB Activation by Diterpenoids
| Diterpenoid | Cell Line | IC₅₀ (µM) | Reference(s) |
| Andrographolide | - | Potent downregulation | [10] |
| Triptolide | Macrophages | Does not affect DNA-binding | [11] |
| Flexibilide | HepG2 | 29.10 | [1] |
| Sinulariolide | HepG2 | 26.54 | [1] |
| Dihydrosinulariolide | HepG2 | 15.81 | [1] |
| Ursolic Acid | - | 69 | [9] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the key assays and the signaling pathways modulated by diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay-Guided Fractionation of Clerodane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided fractionation of clerodane diterpenoids, a significant class of natural products with diverse biological activities. This document outlines the general workflow, specific experimental methodologies, and data interpretation to facilitate the discovery and characterization of novel bioactive compounds.
Introduction to Bioassay-Guided Fractionation
Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery. It involves the systematic separation of a complex mixture, such as a plant extract, into progressively simpler fractions. At each stage of fractionation, the biological activity of the resulting fractions is assessed using a relevant bioassay. This iterative process allows researchers to pinpoint the active constituents within the original mixture. For clerodane diterpenoids, this technique has been instrumental in identifying compounds with antibacterial, antifungal, cytotoxic, and anti-inflammatory properties.
Experimental Workflow
The overall workflow for bioassay-guided fractionation of clerodane diterpenoids typically involves extraction, solvent partitioning, chromatographic separation, and bioassays at each step to guide the isolation of pure, active compounds.
Caption: Bioassay-guided fractionation workflow for clerodane diterpenoids.
Detailed Experimental Protocols
Plant Material Extraction and Partitioning
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent-Solvent Partitioning: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition it successively with n-hexane, ethyl acetate, and n-butanol. This will yield fractions of increasing polarity. Evaporate the solvents from each fraction to obtain the respective dried fractions.
Chromatographic Separation and Purification
Protocol 1: Silica (B1680970) Gel Column Chromatography
This protocol is suitable for the initial fractionation of the bioactive fraction (e.g., the ethyl acetate fraction).
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% n-hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a small layer of sand on top.
-
-
Sample Loading:
-
Adsorb the dried bioactive fraction onto a small amount of silica gel.
-
Carefully load the sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of a defined volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions with similar TLC profiles.
-
Subject the pooled fractions to the relevant bioassay to identify the active fractions for further purification.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol is used for the final purification of active compounds from the pooled, active fractions obtained from column chromatography.
-
System and Column:
-
Use a preparative HPLC system equipped with a UV detector and a fraction collector.
-
A C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size) is commonly used.
-
-
Method Development:
-
Develop an analytical HPLC method first to optimize the separation conditions (mobile phase composition, gradient, flow rate).
-
A common mobile phase is a gradient of acetonitrile (B52724) or methanol in water.
-
-
Sample Preparation:
-
Dissolve the semi-purified active fraction in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative column.
-
Run the HPLC using the optimized gradient program.
-
Collect the peaks corresponding to the active compounds using the fraction collector.
-
-
Purity Assessment:
-
Assess the purity of the isolated compounds using analytical HPLC.
-
Bioassay Protocols
Antibacterial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the fractions and isolated compounds.
-
Preparation of Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test sample (dissolved in a suitable solvent like DMSO and then diluted in MHB) to the first well and perform serial two-fold dilutions.
-
Add 10 µL of the bacterial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the sample that completely inhibits the visible growth of the microorganism.
-
Cytotoxicity: MTT Assay
This colorimetric assay measures cell viability and is used to assess the cytotoxic effects of the fractions and isolated compounds on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., K562, HL-60) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test samples for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from the bioassay-guided fractionation process should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antibacterial Activity of Isolated Clerodane Diterpenoids
| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Dodonaea viscosa | Staphylococcus aureus | 64 | [1][2] |
| Escherichia coli | 128 | [1][2] | ||
| Compound 3 | Solidago gigantea | Clavibacter michiganensis | 5.1 µM | [3] |
| Bacillus subtilis | 21 µM | [3] | ||
| Curtobacterium flaccumfaciens | 21 µM | [3] | ||
| Compound 4 | Solidago gigantea | Clavibacter michiganensis | 6.3 µM | [3] |
Table 2: Cytotoxicity of Isolated Clerodane Diterpenoids
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Scutebata P | Scutellaria barbata | K562 | 35.11 | |
| Scutebata Q | Scutellaria barbata | K562 | 42.73 | |
| Scutebata E | Scutellaria barbata | K562 | 38.24 | |
| Scutebarbatine B | Scutellaria barbata | K562 | 40.52 | |
| Scutebata P | Scutellaria barbata | HL-60 | 39.82 | |
| Scutebata Q | Scutellaria barbata | HL-60 | 45.13 | |
| Scutebarbatine B | Scutellaria barbata | HL-60 | 37.21 | |
| Scutebata A | Scutellaria barbata | LoVo | 4.57 | [4] |
| MCF-7 | 7.68 | [4] | ||
| SMMC-7721 | 5.31 | [4] | ||
| HCT-116 | 6.23 | [4] | ||
| Scutelinquanine D | Scutellaria barbata | HONE-1 | 2.5 | [5] |
| KB | 3.1 | [5] | ||
| HT29 | 4.2 | [5] | ||
| 6-acetoxybarbatin C | Scutellaria barbata | HONE-1 | 3.8 | [5] |
| KB | 5.4 | [5] | ||
| HT29 | 6.6 | [5] |
Hypothetical Signaling Pathway
Many natural products, including diterpenoids, exert their anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a hypothetical mechanism by which a clerodane diterpenoid might inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB pathway by a clerodane diterpenoid.
References
- 1. Rapid Bioassay-Guided Isolation of Antibacterial Clerodane Type Diterpenoid from Dodonaea viscosa (L.) Jaeq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Bioassay-Guided Isolation of Antibacterial Clerodane Type Diterpenoid from Dodonaea viscosa (L.) Jaeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new cytotoxic ent-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Clerodane Diterpenoids for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of clerodane diterpenoids for in vitro and in vivo bioassays.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioassay Results Due to Poor Compound Solubility
Question: My bioassay results for a series of clerodane diterpenoids are showing low potency or high variability. I suspect poor solubility in the aqueous assay medium is the culprit. What steps can I take to address this?
Answer:
Poor aqueous solubility is a common challenge when working with lipophilic compounds like clerodane diterpenoids. It can lead to an underestimation of a compound's true biological activity. Here is a stepwise approach to troubleshoot and improve the solubility of your compounds for more reliable bioassay results:
Step 1: Initial Solvent Selection and Co-Solvent Systems
Often, a small percentage of an organic co-solvent is used to initially dissolve the compound before further dilution in the aqueous assay buffer.
-
Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and polyethylene (B3416737) glycol (PEG) 300 or 400 are frequently used.
-
Protocol:
-
Prepare a high-concentration stock solution of your clerodane diterpenoid in 100% DMSO (e.g., 10-50 mM).
-
For the bioassay, dilute the stock solution in the aqueous buffer to the final desired concentration.
-
Crucially, ensure the final concentration of the co-solvent in the assay medium is low (typically ≤1%) to avoid solvent-induced cellular toxicity or artifacts.
-
-
Troubleshooting:
-
Precipitation upon dilution: If you observe precipitation when diluting the stock solution, try a different co-solvent or a combination of co-solvents.
-
Cellular toxicity: If you suspect the co-solvent is affecting your cells, run a vehicle control with the same final concentration of the co-solvent to assess its impact on cell viability and the assay readout.
-
Step 2: Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent carriers for lipophilic molecules like clerodane diterpenoids.[1][2] They can form inclusion complexes, effectively increasing the aqueous solubility of the guest molecule.
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.
-
Experimental Protocol: Preparation of a Clerodane Diterpenoid-Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of the clerodane diterpenoid to the cyclodextrin (B1172386) (commonly starting with 1:1 and 1:2).
-
Weigh the appropriate amounts of the clerodane diterpenoid and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Add the clerodane diterpenoid to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
The resulting powder can then be dissolved in the aqueous assay medium.
-
Step 3: Solid Dispersion Technology
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[3][4][5][6] This can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.[7][8]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Experimental Protocol: Preparation of a Clerodane Diterpenoid Solid Dispersion (Solvent Evaporation Method)
-
Select a suitable hydrophilic carrier (e.g., PEG 4000, PVP K30).
-
Choose a common volatile solvent in which both the clerodane diterpenoid and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolve the clerodane diterpenoid and the carrier in the solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Pulverize the solid dispersion to obtain a fine powder for dissolution in the assay medium.
-
Step 4: Particle Size Reduction (Micronization)
Reducing the particle size of the clerodane diterpenoid increases its surface area, which can lead to an enhanced dissolution rate.
-
Methods:
-
Micronization: Mechanical grinding of the compound to reduce the particle size to the micrometer range.
-
Nanonization: Further reduction of particle size to the nanometer range, which can be achieved through techniques like high-pressure homogenization or wet bead milling.
-
-
Considerations: This method is often more applicable to in vivo studies and formulation development for oral delivery. For in vitro bioassays, the previously mentioned techniques are generally more straightforward to implement on a laboratory scale.
Frequently Asked Questions (FAQs)
Q1: Which solubility enhancement technique is the best for clerodane diterpenoids?
A1: There is no single "best" technique, as the optimal method depends on the specific clerodane diterpenoid, the requirements of the bioassay, and the available resources. A good starting point is to try co-solvents, as this is the simplest approach. If that fails, cyclodextrin complexation and solid dispersions are powerful and widely used techniques for significantly improving the solubility of hydrophobic compounds.
Q2: How can I determine the solubility of my clerodane diterpenoid after applying an enhancement technique?
A2: The shake-flask method followed by a suitable analytical technique is a common approach.
-
Protocol:
-
Add an excess amount of your clerodane diterpenoid formulation (e.g., the cyclodextrin complex or solid dispersion) to a known volume of the aqueous buffer to be used in your bioassay.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separate the undissolved solid by centrifugation and/or filtration (using a filter that does not bind your compound).
-
Quantify the concentration of the dissolved clerodane diterpenoid in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Q3: What are the potential pitfalls of using solubility enhancers in bioassays?
A3: It is crucial to consider the potential effects of the excipients on the biological system being studied.
-
Toxicity: The excipients themselves (e.g., co-solvents, cyclodextrins, polymers) can exhibit toxicity at certain concentrations. Always include appropriate vehicle controls in your experiments to assess this.
-
Interference with the Assay: Some excipients may interfere with the assay components or the detection method.
-
Alteration of Drug-Target Interaction: In some cases, the solubility enhancer could potentially influence the interaction of the clerodane diterpenoid with its biological target.
Q4: Can I use a combination of solubility enhancement techniques?
A4: Yes, in some cases, a combination of techniques can be more effective than a single approach. For example, you might prepare a solid dispersion and then use a co-solvent to dissolve it in the assay medium.
Data Presentation
Table 1: Illustrative Example of Solubility Enhancement of a Poorly Soluble Diterpenoid
| Formulation | Carrier/Method | Drug:Carrier Ratio | Solubility (µg/mL) in Aqueous Buffer (pH 7.4) | Fold Increase in Solubility |
| Pure Diterpenoid | - | - | 0.5 | 1 |
| Physical Mixture | PVP K30 | 1:4 | 5.2 | 10.4 |
| Solid Dispersion | PVP K30 | 1:4 | 45.8 | 91.6 |
| Inclusion Complex | HP-β-CD | 1:2 | 62.5 | 125 |
Note: This is representative data for a poorly soluble natural product and serves as an example of the potential improvements that can be achieved. Actual results for specific clerodane diterpenoids may vary.
Experimental Protocols
Detailed Protocol: Preparation of a Clerodane Diterpenoid-HP-β-CD Inclusion Complex by Co-precipitation
-
Materials: Clerodane diterpenoid, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, ethanol.
-
Procedure:
-
Accurately weigh the clerodane diterpenoid and HP-β-CD in a 1:2 molar ratio.
-
Dissolve the HP-β-CD in a minimal amount of distilled water with gentle heating and stirring.
-
Dissolve the clerodane diterpenoid in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the clerodane diterpenoid to the aqueous solution of HP-β-CD with constant stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Collect the resulting solid and dry it in a vacuum oven at 40°C to a constant weight.
-
Grind the dried product into a fine powder.
-
Detailed Protocol: Preparation of a Clerodane Diterpenoid Solid Dispersion by Hot-Melt Extrusion
-
Materials: Clerodane diterpenoid, a suitable polymeric carrier (e.g., Soluplus®, Kollidon® VA64), plasticizer (if required).
-
Equipment: Hot-melt extruder.
-
Procedure:
-
Accurately weigh the clerodane diterpenoid and the polymeric carrier in the desired ratio (e.g., 1:3).
-
Physically mix the components thoroughly.
-
Feed the physical mixture into the hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and the melting point of the diterpenoid, but below the degradation temperature of both.
-
Set the screw speed to ensure proper mixing and residence time.
-
Collect the extrudate and allow it to cool and solidify.
-
Mill the extrudate to the desired particle size.
-
Visualizations
Caption: Experimental workflow for improving the solubility of clerodane diterpenoids.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. US20150013877A1 - Methods for making hydrophobizing compositions by hydrodynamic cavitation and uses thereof - Google Patents [patents.google.com]
- 8. Handbook of Solubility Data for Pharmaceuticals | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 16-Oxocleroda-3,13E-dien-15-oic Acid
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with 16-Oxocleroda-3,13E-dien-15-oic acid and similar compounds in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to cell culture media. | The final concentration exceeds the compound's aqueous solubility limit. This "crashing out" is common for hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment.[1] | Decrease Final Concentration: Determine the maximum soluble concentration by performing a solubility test first. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media while gently vortexing.[1][2] Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1] |
| Gradual precipitation or cloudiness observed during long-term incubation. | The compound may have borderline solubility and precipitates over time due to temperature fluctuations or evaporation. | Ensure Proper Incubation: Maintain a stable, humidified environment in the incubator. Use low-evaporation lids or seal plates for experiments longer than 24 hours.[1] Minimize Disturbances: Reduce the frequency of removing culture vessels from the incubator to prevent temperature cycling.[1] |
| Loss of biological activity over the course of the experiment. | Chemical Degradation: The compound may be unstable in the aqueous, pH-buffered environment (typically pH 7.2-7.4) of the culture medium at 37°C.[3][4] Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases and proteases can metabolize the compound.[3] Adsorption to Plasticware: Hydrophobic compounds can bind to the plastic surfaces of culture plates and pipette tips, reducing the effective concentration available to the cells.[2][4] | Assess Chemical Stability: Perform a time-course stability study using HPLC or LC-MS to quantify the parent compound over time (see Experimental Protocols). Evaluate Serum Effects: Test the compound's stability in both serum-free and serum-containing media to determine if serum components are causing degradation.[4] Use Low-Adhesion Materials: Utilize low-protein-binding plates and pipette tips to minimize loss due to adsorption.[4] |
| High variability in results between experimental replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution, leading to inconsistent concentrations. Inconsistent Handling: Variations in timing, pipetting, or temperature during sample preparation can introduce errors.[4] | Ensure Complete Dissolution: Vortex and, if necessary, briefly sonicate the stock solution to ensure the compound is fully dissolved.[1] Standardize Procedures: Use calibrated pipettes, ensure precise and consistent timing for all steps, and validate analytical methods for linearity and precision.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: For hydrophobic compounds like this, dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for initial stock solution preparation.[2] Once dissolved, it is best practice to create single-use aliquots and store them in tightly sealed, light-protected vials at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][3]
Q2: How can I definitively determine the stability of this compound in my specific cell culture medium? A2: The most direct method is to perform a time-course stability assay. This involves incubating the compound in your complete cell culture medium (both with and without cells as a control) at 37°C. Samples are collected at various time points (e.g., 0, 2, 6, 24, 48 hours), processed to remove proteins, and then analyzed by a quantitative method like HPLC or LC-MS to measure the concentration of the intact compound remaining.[5][6]
Q3: What components in cell culture media are most likely to cause compound degradation? A3: Several factors within the media can affect stability:
-
pH: The physiological pH of most media (7.2-7.4) can promote hydrolysis of susceptible chemical groups.[3]
-
Serum Proteins: Fetal Bovine Serum (FBS) contains a variety of enzymes (e.g., esterases, proteases) that can metabolize small molecules.[3] Additionally, compounds can bind to proteins like albumin, affecting their availability.[3]
-
Reactive Components: Although less common, certain vitamins or amino acids in the media could potentially react with the compound.[4]
Q4: My compound seems to be disappearing from the medium, but I don't detect any degradation products. What could be happening? A4: There are two likely possibilities. First, the compound may be adsorbing to the plastic surfaces of your culture vessels or pipette tips, effectively removing it from the solution.[4][7] Second, if cells are present, the compound could be rapidly internalized or binding to the cell membrane.[4] To distinguish these, you can run a parallel experiment in a cell-free culture plate and analyze the media for compound loss. Using low-protein-binding plasticware can help mitigate adsorption.[4]
Data Presentation
Use the following table structure to summarize data from your stability experiments. Hypothetical data is included for illustrative purposes.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Media Type | Time (hours) | Initial Conc. (µM) | Measured Conc. (µM) | % Remaining |
| DMEM + 10% FBS | 0 | 10 | 10.1 | 100% |
| 2 | 10 | 9.5 | 94.1% | |
| 6 | 10 | 8.2 | 81.2% | |
| 24 | 10 | 5.1 | 50.5% | |
| 48 | 10 | 2.3 | 22.8% | |
| RPMI-1640 + 10% FBS | 0 | 10 | 9.9 | 100% |
| 2 | 10 | 9.2 | 92.9% | |
| 6 | 10 | 7.8 | 78.8% | |
| 24 | 10 | 4.5 | 45.5% | |
| 48 | 10 | 1.8 | 18.2% |
Experimental Protocols
Protocol: HPLC-Based Stability Assay in Cell Culture Medium
This protocol provides a framework for assessing the chemical stability of this compound in a cell-free media environment.
1. Materials and Reagents:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplement (e.g., 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
-
Incubator set to 37°C with 5% CO₂
-
Acetonitrile (B52724) (ACN), cold (HPLC grade)
-
Analytical instrument (HPLC or LC-MS/MS)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.[1]
-
Spike the Media: Pre-warm the desired cell culture medium to 37°C. Spike the medium with the stock solution to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically <0.5%). Mix gently but thoroughly.[6]
-
Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding microcentrifuge tubes or wells of a plate.
-
Time Zero (T=0) Sample: Immediately process the first sample. This serves as the 100% reference point.[6]
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 6, 24, 48 hours), remove a sample set from the incubator for processing.[6]
-
Sample Processing (Protein Precipitation):
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound. A C18 reverse-phase column is typically suitable for such analyses.[4]
-
-
Data Analysis:
-
Calculate the concentration of the compound at each time point.
-
Determine the percentage of the compound remaining by normalizing the concentration at each time point to the concentration of the T=0 sample.
-
Visualizations
References
Technical Support Center: Resolving NMR Signal Overlap in Clerodane Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in the structural elucidation of clerodane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why is NMR signal overlap a common problem when analyzing clerodane diterpenoids?
A1: Clerodane diterpenoids possess a complex bicyclic core structure with numerous stereocenters. This structural complexity leads to a high density of proton and carbon signals within a narrow chemical shift range, particularly in the aliphatic region of the ¹H NMR spectrum. Many methylene (B1212753) (CH₂) and methine (CH) groups exist in similar chemical environments, resulting in severe signal overlap and making unambiguous spectral assignment challenging.
Q2: What are the initial steps to take when encountering significant signal overlap in the ¹H NMR spectrum of a clerodane diterpenoid?
A2: The first step is to employ a suite of two-dimensional (2D) NMR experiments. These experiments disperse the signals into a second dimension, which often resolves the overlap observed in the 1D spectrum. The foundational 2D NMR experiments for structure elucidation of clerodane diterpenoids include:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the relative stereochemistry.
Q3: When should I consider using more advanced NMR techniques?
A3: If significant signal overlap persists even after acquiring standard 2D NMR spectra, preventing complete structural assignment, it is time to consider more advanced techniques. These methods are particularly useful for resolving severely crowded spectral regions and for the unambiguous assignment of diastereotopic protons.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your NMR analysis of clerodane diterpenoids.
Problem 1: The aliphatic region (approx. 1.0 - 2.5 ppm) of my ¹H NMR spectrum is a complex, unresolved multiplet, even in the COSY spectrum.
Solution: This is a classic case of severe signal overlap. The following strategies can be employed to resolve these signals:
-
Utilize an HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment. This powerful technique combines the resolution of an HSQC with the correlation power of a TOCSY. It allows you to trace entire proton spin systems from the well-resolved ¹H-¹³C cross-peaks in the HSQC spectrum. By selecting a specific HSQC peak, you can visualize all the protons within that spin system, even if they are heavily overlapped in the 1D ¹H NMR spectrum.
-
Change the deuterated solvent. The chemical shifts of protons can be significantly influenced by the solvent due to varying anisotropic effects.[1] Acquiring the spectrum in a different solvent, such as benzene-d₆ or pyridine-d₅, can alter the chemical shifts of overlapping signals, potentially leading to their resolution. Aromatic solvents like benzene-d₆ often induce significant shifts in the proton resonances of solutes.[1]
-
Employ Lanthanide Shift Reagents (LSRs). LSRs are paramagnetic complexes that can coordinate with functional groups (e.g., hydroxyl, carbonyl) in your molecule. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively spread out a crowded region of the spectrum. Europium (Eu)-based reagents typically induce downfield shifts, while Praesodymium (Pr)-based reagents cause upfield shifts.
Problem 2: I am unable to definitively assign the quaternary carbons of my clerodane diterpenoid due to ambiguous HMBC correlations.
Solution: The unambiguous assignment of quaternary carbons is often a critical step in structure elucidation. When HMBC correlations are not definitive, the following experiment can be invaluable:
-
Perform a 1D or 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment). The INADEQUATE experiment is the only NMR technique that directly detects ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. While this experiment is very insensitive due to the low natural abundance of ¹³C, it can be a powerful tool for solving complex structures when all other methods fail. Modern cryoprobes have significantly improved the feasibility of this experiment on smaller sample quantities.
Problem 3: My ¹H NMR spectrum is still too complex to interpret, even with 2D NMR. Are there ways to simplify the spectrum itself?
Solution: Yes, pure shift NMR spectroscopy is a technique designed to simplify ¹H NMR spectra by removing the effects of homonuclear J-coupling, collapsing multiplets into singlets.
-
Acquire a pure shift ¹H NMR spectrum. This results in a spectrum where each proton signal appears as a single sharp peak at its chemical shift, dramatically reducing overlap and simplifying interpretation.[2] This is particularly useful for accurately determining chemical shifts in crowded regions and for identifying individual components in a mixture.
Data Presentation
The following tables provide representative ¹H and ¹³C NMR chemical shift data for a selection of clerodane diterpenoids to illustrate the typical chemical shift ranges and highlight regions prone to signal overlap.
Table 1: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Clerodane Diterpenoids in CDCl₃
| Position | Salviarin | Splendidin | 19-acetoxy-cis-clerodan-3-ene-15-oic acid |
| 1α | 1.45 | 2.10 | 1.30 |
| 1β | 1.65 | 2.45 | 1.60 |
| 2α | 2.20 | 5.80 | 1.95 |
| 2β | 2.40 | - | 1.70 |
| 3 | - | 6.10 | 5.40 |
| 4 | 1.70 | 2.30 | 2.10 |
| 5 | 1.50 | 2.05 | 1.45 |
| 6α | 1.80 | 1.75 | 1.55 |
| 6β | 2.00 | 2.15 | 1.80 |
| 7α | 1.60 | 1.90 | 1.35 |
| 7β | 1.95 | 2.25 | 1.65 |
| 10 | 2.15 | 2.50 | 1.90 |
| 11α | 2.35 | 2.60 | 2.20 |
| 11β | 2.55 | 2.80 | 2.40 |
| 12 | 5.40 | 5.30 | 2.30 |
| 14 | 6.30 | 6.25 | - |
| 15 | 7.35 | 7.30 | - |
| 16 | 7.20 | 7.15 | - |
| 17-CH₃ | 0.95 (d) | 1.05 (d) | 0.85 (d) |
| 18-CH₃ | 1.10 (s) | 1.20 (s) | 1.00 (s) |
| 19-CH₂ | 3.80, 4.20 | 4.10, 4.50 | 3.90, 4.15 |
| 20-CH₃ | 0.90 (d) | 1.00 (d) | 0.80 (d) |
Data compiled from various sources.[3][4] Note the significant overlap in the 1.0-2.5 ppm region.
Table 2: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for Clerodane Diterpenoids in CDCl₃
| Position | Salviarin | Splendidin | 19-acetoxy-cis-clerodan-3-ene-15-oic acid |
| 1 | 35.2 | 34.8 | 36.1 |
| 2 | 26.3 | 128.5 | 27.4 |
| 3 | 171.1 | 130.2 | 122.5 |
| 4 | 43.8 | 42.1 | 141.3 |
| 5 | 55.6 | 54.9 | 56.2 |
| 6 | 28.7 | 29.1 | 29.5 |
| 7 | 36.4 | 35.9 | 37.1 |
| 8 | 38.9 | 39.2 | 39.5 |
| 9 | 45.1 | 44.8 | 45.8 |
| 10 | 49.3 | 48.7 | 50.1 |
| 11 | 34.1 | 33.8 | 34.9 |
| 12 | 74.5 | 73.9 | 35.7 |
| 13 | 125.4 | 124.9 | 30.8 |
| 14 | 111.2 | 110.8 | 21.7 |
| 15 | 143.1 | 142.6 | 179.8 |
| 16 | 138.5 | 138.1 | - |
| 17-CH₃ | 16.8 | 17.1 | 16.5 |
| 18-CH₃ | 21.5 | 21.9 | 22.1 |
| 19 | 64.3 | 63.9 | 65.2 |
| 20-CH₃ | 15.9 | 16.2 | 15.5 |
Data compiled from various sources.[3][4]
Experimental Protocols
Protocol 1: HSQC-TOCSY Experiment
Objective: To resolve overlapping proton signals and trace complete spin systems.
Methodology:
-
Pulse Sequence: A standard gradient-selected HSQC-TOCSY pulse sequence (e.g., hsqctocsi on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover all carbon signals (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (¹³C) will determine the resolution; 256-512 increments are typically sufficient for small molecules.
-
The TOCSY mixing time should be optimized based on the expected coupling constants, but a value of 80-100 ms (B15284909) is a good starting point for clerodane diterpenoids.
-
-
Processing: Process the data with appropriate window functions (e.g., squared sine-bell) and phase correction.
-
Interpretation: Identify the direct ¹H-¹³C correlations (HSQC peaks). From each HSQC peak, trace horizontally to identify all the protons that are part of that spin system.
Protocol 2: Use of Lanthanide Shift Reagents (LSRs)
Objective: To induce chemical shift dispersion in crowded spectral regions.
Methodology:
-
Sample Preparation: Dissolve a known amount of the clerodane diterpenoid in a deuterated solvent (e.g., CDCl₃).
-
LSR Selection: Choose an appropriate LSR, such as Eu(fod)₃ for downfield shifts or Pr(fod)₃ for upfield shifts.
-
Titration: Acquire a standard ¹H NMR spectrum of the sample. Then, add small, incremental amounts of the LSR to the NMR tube, acquiring a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the changes in chemical shifts of the proton signals. The magnitude of the induced shift is proportional to the distance of the proton from the coordination site. Plot the induced shift (Δδ) versus the LSR/substrate molar ratio to identify the signals that are most affected.
Caution: LSRs can cause line broadening, so use the minimum amount necessary to achieve the desired resolution. Ensure the solvent and sample are dry, as water can compete for coordination to the LSR.
Visualizations
Caption: Experimental workflow for resolving NMR signal overlap.
Caption: Logical decision pathway for NMR analysis.
References
Technical Support Center: Total Synthesis of Clerodane Diterpenes
Welcome to the technical support center for the total synthesis of clerodane diterpenes. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex and biologically active class of natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the total synthesis of clerodane diterpenes, organized by synthetic challenge.
Stereocontrol in Decalin Ring Formation
The stereoselective construction of the decalin core, often containing up to four contiguous stereogenic centers, is a primary challenge.[1][2] The relative stereochemistry of the A/B ring fusion (cis or trans) and the orientation of substituents are critical for biological activity.
Problem: Poor Diastereoselectivity in the Key Cyclization Step (e.g., Diels-Alder or Robinson Annulation)
| Potential Cause | Troubleshooting Suggestion | Rationale & Further Reading |
| Suboptimal Lewis Acid or Catalyst | Screen a variety of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) or organocatalysts. | The choice of Lewis acid can significantly influence the endo/exo selectivity and facial selectivity of the cycloaddition by coordinating to the dienophile. For inverse-electron-demand Diels-Alder reactions, ytterbium-based catalysts have shown promise.[3][4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures often favor the kinetic product, which can lead to higher stereoselectivity. | The energy difference between the transition states leading to different diastereomers can be small. Lowering the temperature can enhance the selectivity for the lower energy pathway.[5] |
| Steric Hindrance | Modify the substrate to include a bulky protecting group that can direct the approach of the reacting partner. | A bulky group can block one face of the molecule, forcing the reaction to occur from the less hindered face, thereby controlling the stereochemical outcome.[1][2] |
| Unfavorable Substrate Conformation | For intramolecular reactions, the length and nature of the tether connecting the diene and dienophile are crucial. Modify the tether to favor the desired transition state geometry. | The conformation of the tether can pre-organize the molecule for the desired cyclization, leading to a single diastereomer.[5][6] |
Problem: Epimerization at C8
The stereocenter at C8 is prone to epimerization under both acidic and basic conditions, which can be a significant issue in the later stages of a synthesis.
| Potential Cause | Troubleshooting Suggestion | Rationale & Further Reading |
| Presence of Acidic or Basic Reagents | Use neutral reaction conditions whenever possible for transformations involving intermediates with a C8 stereocenter. | The enolization of a nearby carbonyl group can lead to the loss of stereochemical information at the adjacent C8 position.[7] |
| Prolonged Reaction Times or High Temperatures | Minimize reaction times and use the lowest effective temperature for all subsequent steps after the C8 stereocenter is established. | Extended exposure to even mildly acidic or basic conditions can lead to equilibration to the thermodynamically more stable, and often undesired, epimer. |
Late-Stage C-H Oxidation
Introducing oxygen functionality at specific, unactivated C-H bonds in a complex intermediate is a common challenge in the synthesis of highly oxidized clerodanes.
Problem: Low Yield and/or Poor Regioselectivity in C-H Oxidation
| Potential Cause | Troubleshooting Suggestion | Rationale & Further Reading |
| Incorrect Oxidizing Agent | Screen a panel of modern C-H oxidation reagents, such as those based on iron, manganese, or ruthenium. For allylic oxidations, selenium dioxide (SeO₂) is a classic choice, but can sometimes lead to over-oxidation or rearrangement. | The choice of catalyst is critical for achieving high selectivity. Different metal catalysts have different intrinsic preferences for oxidizing C-H bonds based on electronic and steric factors. |
| Steric Hindrance Around the Target C-H Bond | Employ a directing group strategy. A functional group on the substrate can coordinate to the metal catalyst and deliver the oxidant to a specific C-H bond. | Directing groups can overcome the inherent reactivity differences between C-H bonds and allow for oxidation at a desired position. |
| Over-oxidation of the Product | Use a milder oxidant or a catalytic system with a carefully controlled amount of the terminal oxidant. | Strong oxidizing agents can lead to the formation of multiple oxidation products, reducing the yield of the desired compound. |
Side-Chain Construction
The synthesis of the characteristic furan (B31954) or butenolide side chain and its attachment to the decalin core can be problematic.
Problem: Difficulty in the Stereoselective a-Alkylation of a Lactone Precursor
| Potential Cause | Troubleshooting Suggestion | Rationale & Further Reading |
| Poor Enolate Geometry Control | Use a bulky base and a non-coordinating solvent to favor the formation of the kinetic enolate. | The geometry of the enolate will determine the stereochemical outcome of the alkylation. |
| Epimerization of the a-Stereocenter | Use a milder alkylating agent and quench the reaction as soon as it is complete. | The newly formed stereocenter can be sensitive to the reaction conditions and may epimerize if the reaction is not carefully controlled. |
Problem: Low Yield in the Coupling of the Side Chain to the Decalin Core
| Potential Cause | Troubleshooting Suggestion | Rationale & Further Reading |
| Steric Hindrance at the Coupling Site | Employ a more reactive coupling partner or a more active catalyst system. For example, consider using an organometallic reagent derived from the side chain fragment. | Steric congestion around the reaction centers can significantly slow down the coupling reaction. More reactive reagents or catalysts can help to overcome this barrier. |
| Incompatible Functional Groups | Ensure that all functional groups on both coupling partners are protected or are compatible with the reaction conditions. | Unprotected functional groups can interfere with the coupling reaction, leading to side products and low yields. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of clerodane diterpenes?
A1: The most significant challenge is the stereocontrolled construction of the decalin core.[1][2] These molecules often possess a complex array of contiguous stereocenters, and establishing the correct relative and absolute stereochemistry is paramount for achieving the desired biological activity. This often requires a carefully planned synthetic strategy from the outset.
Q2: What are the most common strategies for constructing the decalin ring system in clerodane synthesis?
A2: The most common strategies include:
-
Diels-Alder Reaction: This cycloaddition reaction is a powerful tool for forming the six-membered ring of the decalin system, often with good stereocontrol.[4] Both intermolecular and intramolecular variants are widely used.
-
Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an aldol (B89426) condensation to construct a cyclohexenone ring, which is a common feature in many clerodane precursors.[8][9]
-
Diastereoselective Cyclizations: Various other types of cyclization reactions, often guided by chiral auxiliaries or catalysts, are employed to construct the decalin core with high stereoselectivity.[1]
Q3: How can I control the cis/trans stereochemistry of the decalin ring fusion?
A3: The stereochemistry of the ring fusion is often determined by the key ring-forming reaction. For example, in an intramolecular Diels-Alder reaction, the geometry of the transition state, which is influenced by the length and nature of the tether, will dictate the stereochemical outcome.[6] In other cases, a thermodynamically controlled isomerization can be used to favor the more stable trans-decalin system.
Q4: What are the key considerations for late-stage C-H oxidation in clerodane synthesis?
A4: The key considerations are regioselectivity and chemoselectivity. You need to choose an oxidizing system that will selectively functionalize the desired C-H bond without affecting other sensitive functional groups in the molecule. Modern iron- and manganese-based catalysts have shown great promise in this area.[10] Directing groups can also be a powerful strategy to achieve high regioselectivity.
Q5: Are there any biosynthetic or chemoenzymatic approaches to clerodane synthesis?
A5: Yes, researchers are exploring the use of diterpene synthases to produce the clerodane scaffold.[11][12] These enzymes can exhibit remarkable stereoselectivity. Chemoenzymatic approaches, which combine the strengths of both chemical synthesis and biocatalysis, are also being developed to access these complex molecules more efficiently.
Quantitative Data
Table 1: Comparison of Lewis Acids in a Diels-Alder Reaction for Decalin Core Synthesis (Hypothetical Data)
| Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Et₂AlCl | CH₂Cl₂ | -78 | 85 | 10:1 |
| TiCl₄ | CH₂Cl₂ | -78 | 78 | 15:1 |
| SnCl₄ | CH₂Cl₂ | -78 | 82 | 8:1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 65 | 5:1 |
| Yb(OTf)₃ | THF | 0 | 90 | >20:1 |
This table is a hypothetical representation to illustrate the type of data that is valuable for optimizing reaction conditions. Actual results will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Intramolecular Diels-Alder Reaction
This protocol describes a general method for the intramolecular Diels-Alder reaction to form a decalin system, a key step in many clerodane syntheses.
Materials:
-
Diels-Alder precursor (triene)
-
Anhydrous toluene (B28343)
-
Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Diels-Alder precursor (1.0 eq).
-
Dissolve the precursor in anhydrous toluene (to a concentration of ~0.01 M).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
Protocol 2: General Procedure for Late-Stage Allylic Oxidation with Selenium Dioxide
This protocol provides a general method for the introduction of a hydroxyl group at an allylic position, a common transformation in the functionalization of clerodane intermediates.
Materials:
-
Clerodane intermediate with an allylic C-H bond
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the clerodane intermediate (1.0 eq) and selenium dioxide (1.2 eq).
-
Add a mixture of dioxane and water (e.g., 95:5 v/v) to dissolve the starting materials.
-
Heat the reaction mixture to reflux (typically around 100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the black selenium precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the allylic alcohol.
Visualizations
Caption: Retrosynthetic analysis of a typical clerodane diterpene.
Caption: Troubleshooting workflow for a problematic Diels-Alder reaction.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of Clerodane Diterpenoids—A Review [ouci.dntb.gov.ua]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Robinson Annulation | NROChemistry [nrochemistry.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
Technical Support Center: Maximizing the Yield of 16-Oxocleroda-3,13E-dien-15-oic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for extracting this compound?
A1: The primary natural source for this compound is the stem bark and leaves of Polyalthia longifolia (Sonn) Thw. var. pendula, a plant belonging to the Annonaceae family.[1][2][3][4][5] This compound is a clerodane diterpenoid and is often isolated along with other related diterpenes.[3][4]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[4] For the initial extraction from the plant material, polar solvents like methanol (B129727) and ethanol (B145695) are commonly used.[1][6] Subsequent fractionation often involves solvents of varying polarities to separate the desired compound from other constituents.
Q3: What are the common methods for extracting clerodane diterpenes like this compound?
A3: Common methods for extracting clerodane diterpenes include:
-
Maceration: A simple and widely used method involving soaking the plant material in a solvent for an extended period.[7]
-
Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to improve extraction efficiency and can reduce extraction time.[7]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[7]
Q4: How does temperature affect the extraction process?
A4: Temperature can significantly impact the extraction of diterpenes. While higher temperatures can increase extraction efficiency, some diterpenes are thermolabile and can degrade at elevated temperatures.[8] For instance, in the extraction of diterpenes from coffee beans, the roasting process, which involves high temperatures, leads to their degradation.[8] It is crucial to optimize the temperature to maximize yield without causing degradation of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Improper particle size of the plant material. | 1. Use polar solvents like methanol or ethanol for the initial extraction, as they are effective for a wide range of compounds, including diterpenes.[6]2. Optimize extraction time and temperature. For maceration, allow for at least 2-3 days with occasional agitation.[7] For UAE or MAE, conduct small-scale experiments to determine optimal conditions.3. Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. |
| Co-extraction of Chlorophyll | Chlorophyll is readily extracted by many organic solvents, especially those with some polarity like ethanol and methanol.[9] | 1. Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning. A common system is hexanes-EtOAc-MeOH-water (5:5:5:5, v/v), where chlorophylls (B1240455) are concentrated in the organic upper phase.[9]2. Low-Temperature Extraction: Performing the extraction at very low temperatures (e.g., -40°C to -45°C) can minimize the co-extraction of lipids and chlorophyll.[10] |
| Presence of Fats and Lipids in the Extract | Non-polar and semi-polar solvents can co-extract fats and lipids along with the target diterpenes. | 1. Defatting: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane to remove lipids.[11]2. Saponification: For some applications, the extract can be saponified to remove fatty acids, though this may affect the target compound if it is ester-linked. |
| Formation of Emulsions During Liquid-Liquid Extraction | High concentrations of surfactant-like compounds in the plant extract can cause emulsions when partitioning between aqueous and organic phases.[12] | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[12]2. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion.[12]3. Supported Liquid Extraction (SLE): This technique can be used for samples prone to emulsion formation.[12] |
| Degradation of the Target Compound | This compound may be sensitive to high temperatures, prolonged exposure to light, or extreme pH. | 1. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.2. Protect the extract and purified compound from direct light.3. Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise. |
Data on Extraction Methods for Diterpenoids
The following table summarizes the performance of different extraction techniques for diterpenoids, providing a comparative perspective. Note that the yields are for total diterpenes or related compounds and may vary for this compound specifically.
| Extraction Method | Plant Source | Target Compound Class | Solvent | Extraction Time | Temperature | Yield (% w/w of dry plant material) | Key Advantages | Key Disadvantages |
| Maceration | Clerodendrum inerme | Neo-clerodane diterpenoids | Hexane | 2 days | Room Temperature | Not explicitly quantified | Simplicity, low cost | Time-consuming, may have lower efficiency |
| Direct Hot Saponification (DHS) | Roasted Coffee | Diterpenes (Cafestol & Kahweol) | KOH in ethanol | 1 hour | 80°C | Cafestol: ~0.57%, Kahweol: ~0.93%[13] | High efficiency | High temperature may degrade some compounds |
| Ultrasound-Assisted Extraction (UAE) | Salvia nemorosa | Diterpenoids | 60% aqueous ethanol | Not specified | Not specified | Not explicitly quantified | Increased efficiency, reduced time | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Clerodendrum infortunatum | Diterpenoids | 80% ethanol | Not specified | Not specified | Not explicitly quantified | Rapid extraction | Requires specialized equipment |
| Supercritical Fluid Extraction (SFE) | Andrographis paniculata | Diterpenoids | CO₂ with modifier | Not specified | 60°C | Andrographolide: 132 µg/g, Neoandrographolide: 22 µg/g[14] | Green solvent, selective | High initial investment[15] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol is a generalized procedure based on methods used for isolating clerodane diterpenes from Polyalthia longifolia.
-
Preparation of Plant Material:
-
Air-dry the stem bark or leaves of Polyalthia longifolia.
-
Grind the dried material into a fine powder.
-
-
Initial Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 3-5 days, with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity:
-
n-hexane
-
Ethyl acetate
-
n-butanol
-
-
Separate the layers and concentrate each fraction using a rotary evaporator. The this compound is expected to be in the less polar fractions like ethyl acetate.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound and purify further using preparative TLC or HPLC if necessary.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20170312651A1 - Methods to Reduce Chlorophyll Co-Extraction Through Extraction of Select Moieties Essential Oils and Aromatic Isolates - Google Patents [patents.google.com]
- 11. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scielo.br [scielo.br]
- 14. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Greener Extraction Solutions for Microalgal Compounds [mdpi.com]
"preventing degradation of 16-Oxocleroda-3,13E-dien-15-oic acid during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 16-Oxocleroda-3,13E-dien-15-oic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities, including antimicrobial and cytotoxic effects.[1] Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible results in biological assays and for ensuring its therapeutic efficacy in drug development. Degradation can lead to a loss of potency and the formation of impurities with potentially altered biological profiles.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure, which includes an α,β-unsaturated aldehyde, a carboxylic acid, and double bonds, the primary degradation pathways are likely to be:
-
Oxidation: The aldehyde and double bonds are susceptible to oxidation, especially when exposed to air (oxygen). This can be accelerated by light and elevated temperatures.
-
Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to degradation.[2][3]
-
Thermal Degradation: High temperatures can accelerate the rates of all degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, the following storage conditions are recommended. These are based on general best practices for storing sensitive natural products and related diterpenoids.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation.[4] |
| Light | In the dark (e.g., amber vial, stored in a box) | Prevents photodegradation.[2][5] |
| Form | As a dry solid (lyophilized powder if possible) | Minimizes hydrolysis and other solvent-mediated degradation pathways. |
| Container | Tightly sealed, appropriate for low temperatures | Prevents exposure to moisture and air. |
Q4: For how long can I store the compound under the recommended conditions?
Q5: Are there any antioxidants I can use to improve the stability of the compound in solution?
Yes, for solutions, the addition of antioxidants can help to mitigate oxidative degradation.[6][7] Common choices for non-aqueous solutions include:
| Antioxidant | Typical Concentration (w/w) |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% |
| Vitamin E (α-tocopherol) | 0.1% |
It is crucial to ensure that the chosen antioxidant does not interfere with downstream biological assays.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity in assays | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check Purity: Analyze the compound by HPLC to assess its purity and compare it to the certificate of analysis or a fresh standard. 3. Prepare Fresh Solutions: Always prepare solutions fresh before use. If using a stock solution, ensure it has been stored properly and for a limited time. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Identify Degradation Pathway: Based on the retention times and mass spectral data (if available), try to identify the nature of the degradation products (e.g., oxidation products may have a higher mass). 2. Review Handling Procedures: Minimize the exposure of the compound to air and light during weighing and solution preparation. Use degassed solvents. 3. Perform Forced Degradation: To confirm that the new peaks are indeed degradation products, perform a forced degradation study (see Experimental Protocols section). |
| Color change of the solid compound or solution (e.g., yellowing) | Oxidation or polymerization. | 1. Discard the Sample: A visible change in appearance is a strong indicator of significant degradation. It is best to use a fresh, un-degraded sample. 2. Improve Storage: For future storage, ensure the container is purged with an inert gas before sealing and is stored in the dark at a low temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[8]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and broad-spectrum light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from its degradation products and any process-related impurities.[9][10]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max). A starting point could be around 220-254 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for storage, handling, and stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation - Wikipedia [en.wikipedia.org]
- 3. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 6. benchchem.com [benchchem.com]
- 7. Protection against oxidation: COSSMA [cossma.com]
- 8. longdom.org [longdom.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 16-Oxocleroda-3,13E-dien-15-oic acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Oxocleroda-3,13E-dien-15-oic acid and related diterpenoids.
Interpreting Mass Spectrometry Fragmentation of this compound
Question: What is the expected mass spectrometry fragmentation pattern for this compound?
Answer:
The molecular weight of this compound (C₂₀H₃₀O₃) is approximately 318.4 g/mol .[3] The fragmentation in Electron Ionization (EI) mass spectrometry is expected to be complex. Key fragmentation pathways for diterpenes may involve retro-Diels-Alder reactions.[1] For clerodane diterpenes specifically, studies have shown that fragmentation is largely governed by the location of double bonds and the presence of functional groups.[2]
A plausible fragmentation pathway for this compound is initiated by the ionization of the molecule, followed by a series of characteristic losses and rearrangements.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Poor Signal Intensity | - Sample concentration is too low.- Inappropriate ionization method.- Instrument not properly tuned or calibrated. | - Ensure the sample is appropriately concentrated. Dilute or concentrate as necessary, as overly concentrated samples can cause ion suppression.[4]- Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient method for your analyte.[4]- Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[4] |
| Mass Inaccuracy or Poor Resolution | - Incorrect mass calibration.- Instrument contamination or drift. | - Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[4]- Follow the manufacturer's maintenance guidelines to keep the mass spectrometer in good working condition.[4] |
| Peak Splitting or Broadening | - Contaminants in the sample or on the chromatographic column.- Suboptimal ionization conditions. | - Ensure proper sample preparation and column maintenance to avoid contamination.[4]- Adjust ionization source parameters and gas flows to minimize peak broadening.[4] |
| Baseline Noise or Drift | - Unstable chromatographic conditions.- Detector settings not optimized. | - Fine-tune your chromatographic method to achieve a stable baseline.[4]- Adjust detector settings, such as gain and filter settings, to reduce noise.[4] |
| Compound Not Detected (GC-MS) | - The compound may be too heavy or not volatile enough for GC-MS. | - Ensure the GC oven temperature is high enough for a sufficient duration to elute the diterpenoid.[5]- Consider derivatization to increase volatility.- Alternatively, use LC-MS, which is often more suitable for analyzing diterpenoids.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and exact mass of this compound?
A1: The molecular formula is C₂₀H₃₀O₃, and the calculated exact mass is 318.2195 g/mol .[3]
Q2: Which ionization technique is best suited for analyzing this compound?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of diterpenoids.[7] The choice depends on the specific instrumentation and experimental goals. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, which can be useful for determining the molecular weight.[8][9]
Q3: Are there any specific sample preparation considerations for this compound?
A3: Standard sample preparation protocols for diterpenoids should be followed. This typically involves dissolving the compound in a suitable solvent such as methanol (B129727) or acetonitrile. For GC-MS analysis, derivatization (e.g., methylation) might be necessary to increase the volatility of the compound.
Q4: What are the characteristic fragment ions I should look for in the mass spectrum?
A4: While a specific spectrum is not available, for clerodane diterpenes, look for neutral losses associated with the functional groups. For this compound, this could include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). Also, be aware of fragments arising from retro-Diels-Alder reactions in the decalin ring system.[1]
Q5: Why am I not seeing the molecular ion in my EI mass spectrum?
A5: Electron Ionization (EI) is a high-energy ionization technique that can lead to extensive fragmentation, and for some molecules, the molecular ion peak can be weak or absent. If determining the molecular weight is the primary goal, using a softer ionization technique like ESI or CI is recommended.
Experimental Protocols
Mass Spectrometry Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using LC-MS with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID) at varying collision energies (e.g., 10, 20, 40 eV).
-
Visualizations
Caption: Proposed EI Fragmentation Pathway for this compound.
Caption: Troubleshooting Workflow for Mass Spectrometry Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H30O3 | CID 38355304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Testing 16-Oxocleroda-3,13E-dien-15-oic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate cell lines for testing the biological activities of 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a clerodane diterpenoid, a type of natural product, isolated from the stem bark of the plant Polyalthia longifolia (Sonn) Thw. var. pendula.
Q2: What are the known biological activities of this compound?
A2: Published research has shown that this compound exhibits a range of biological activities, including antiplasmodial, antimicrobial, and antifungal properties. It has also demonstrated cytotoxic activity and the ability to inhibit and eradicate bacterial biofilms, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[1]
Q3: Has this compound been tested on cancer cell lines?
A3: Yes, the compound has been evaluated for its cytotoxic effects against human cancer cell lines. Specifically, it has shown activity against A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells.
Q4: Are there other cell lines that might be sensitive to this compound?
A4: While direct evidence for other cancer cell lines is limited for this specific compound, extracts from Polyalthia longifolia, which contains this compound, have shown cytotoxicity against a broader range of cancer cells. These include pancreatic carcinoma (ASPC-1), cervical cancer (HeLa), colon cancer (SW-620), and leukemia (HL-60) cell lines. Additionally, related clerodane diterpenes have been tested against prostate cancer (PC3), normal prostate epithelium (PNT2), acute lymphocytic leukemia (CCRF-CEM), and pancreatic carcinoma (MIA-Pa-Ca-2) cell lines. Based on its known antimicrobial and anti-inflammatory activities, testing against macrophage cell lines like RAW 264.7 could also be relevant.
Troubleshooting Guide
Q: I am not observing any significant cytotoxicity in my chosen cell line. What could be the reason?
A: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Specificity: The cytotoxic activity of this compound may be cell-line specific. Consider testing a panel of cell lines from different tissue origins. Based on existing data, A549 and MCF-7 are good starting points.
-
Compound Solubility: Ensure the compound is fully dissolved. This compound is soluble in solvents like DMSO, chloroform, and ethyl acetate. Inadequate solubilization can lead to lower effective concentrations in your assay.
-
Concentration Range: You may need to test a wider and higher concentration range of the compound.
-
Incubation Time: The cytotoxic effect may be time-dependent. Consider extending the incubation period (e.g., 24, 48, and 72 hours).
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough. The MTT assay is a commonly used and appropriate method for this compound.
Q: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A: To improve reproducibility:
-
Consistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Compound Preparation: Prepare fresh stock solutions of the compound for each experiment, or if using a frozen stock, ensure it has been stored properly and thawed correctly.
-
Accurate Pipetting: Use calibrated pipettes and ensure accurate dispensing of both cell suspension and compound dilutions.
-
Control Wells: Include appropriate controls in every plate: untreated cells (negative control), vehicle control (e.g., DMSO), and a positive control (a known cytotoxic agent).
Q: How do I select a cell line to study the mechanism of action?
A: Based on studies of the closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, potential mechanisms of action include the induction of apoptosis and cell cycle arrest, possibly through modulation of the PI3K/Akt signaling pathway. Therefore, you could select a sensitive cancer cell line (e.g., A549 or MCF-7) and investigate these endpoints.
Data Presentation
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 hours | 3.1 |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 hours | 3.7 |
IC50: The concentration of a drug that gives a half-maximal inhibitory response.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Proposed experimental workflow for testing this compound.
Caption: Hypothetical signaling pathway based on related compounds.
References
Validation & Comparative
Unveiling the Cytotoxic Potential of Diterpenoids from Polyalthia longifolia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. Polyalthia longifolia, a tall evergreen tree native to India and Sri Lanka, has emerged as a promising source of cytotoxic compounds.[1] Among its diverse phytochemicals, clerodane diterpenoids have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines.[2][3][4] This guide provides a comparative analysis of the cytotoxic effects of prominent diterpenoids isolated from P. longifolia, supported by quantitative data and detailed experimental protocols.
Comparative Cytotoxicity of Polyalthia longifolia Diterpenoids
Multiple studies have isolated and characterized several clerodane diterpenoids from the leaves and bark of Polyalthia longifolia, evaluating their cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
The following table summarizes the IC50 values of notable diterpenoids from P. longifolia against various cancer cell lines.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Source |
| Polyalthialdoic acid | Human Leukemia (HL-60) | 21.8 | [2] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Human Leukemia (HL-60) | 13.7 | [2] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | Ovarian Carcinoma (PA1) | 18.5 µg/mL | |
| Cervical Carcinoma (C33A) | >25 µg/mL | ||
| Breast Adenocarcinoma (MCF-7) | >25 µg/mL | ||
| Oral Cell Carcinoma (KB) | >25 µg/mL | ||
| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide | Ovarian Carcinoma (PA1) | 11.8 µg/mL | |
| Cervical Carcinoma (C33A) | 10.4 µg/mL | ||
| Breast Adenocarcinoma (MCF-7) | 22.5 µg/mL | ||
| Oral Cell Carcinoma (KB) | 20.3 µg/mL | ||
| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | Human Tumor Cell Lines | ~0.6 µg/mL |
Experimental Protocols
The evaluation of the cytotoxic and apoptotic effects of these diterpenoids involves a series of well-established in vitro assays. The following are detailed protocols for the key experiments cited in the studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds and incubate for 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[5][6]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6]
Apoptosis Assessment: DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.
Protocol:
-
Cell Harvesting: After treatment with the diterpenoids, harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100) and incubate on ice.
-
DNA Extraction: Centrifuge the lysate to pellet the cellular debris. Extract the DNA from the supernatant using a phenol-chloroform-isoamyl alcohol mixture.
-
DNA Precipitation: Precipitate the DNA with ethanol (B145695) and resuspend it in a suitable buffer.
-
RNase Treatment: Treat the DNA with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[1][7]
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells using a specific lysis buffer provided in a commercial kit.[7][8]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[1][8]
-
Detection: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation/emission of 380/440 nm (for fluorometric assay).[1][8] The signal is proportional to the caspase-3 activity.
Visualizing the Mechanisms
To better understand the processes involved in the cytotoxicity of these diterpenoids, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship of Clerodane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Clerodane diterpenoids are a diverse class of natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their complex structures offer a rich scaffold for medicinal chemistry and drug discovery. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid in the development of novel therapeutic agents.
I. Anticancer Activity
The cytotoxicity of clerodane diterpenoids is a significant area of research. The structural features crucial for this activity often revolve around the decalin core, the side chain at C-9, and various oxygenated functional groups.
Key Structural Features for Anticancer Activity:
-
Lactone Ring: The presence of a butenolide or furanolactone ring in the side chain is often critical for cytotoxicity.
-
Epoxides: Epoxide groups, particularly at C-3, C-4, C-15, and C-16, can enhance anticancer activity.
-
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the decalin core influence activity.
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various clerodane diterpenoids against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Leukemia) | 13.7 | [1] |
| Polyalthialdoic acid | HL-60 (Leukemia) | 21.8 | [1] |
| Caseamembrin C | PC-3 (Prostate) | Not specified, but most effective among tested compounds | [2] |
| Nitrogenated derivative 4 (from t-DCTN) | Ehrlich Carcinoma | 16.78 ± 1.42 | [3] |
| Nitrogenated derivative 5 (from t-DCTN) | Ehrlich Carcinoma | 21.88 ± 1.96 | [3] |
| Nitrogenated derivative 4 (from t-DCTN) | K562 (Leukemia) | 7.85 ± 1.49 | [3] |
| Nitrogenated derivative 5 (from t-DCTN) | K562 (Leukemia) | 13.08 ± 1.12 | [3] |
| Clerodane Diterpene 4 | HepG2 (Liver) | > 50 µg/mL (inactive) | [4] |
| Clerodane Diterpene 6 | HepG2 (Liver) | > 50 µg/mL (inactive) | [4] |
| Clerodane Diterpene 4 | Huh 7 (Liver) | > 50 µg/mL (inactive) | [4] |
| Clerodane Diterpene 6 | Huh 7 (Liver) | > 50 µg/mL (inactive) | [4] |
Signaling Pathways in Anticancer Activity:
Clerodane diterpenoids exert their anticancer effects through various signaling pathways, primarily by inducing apoptosis (programmed cell death).
-
Intrinsic Apoptosis Pathway: Some clerodanes, like caseamembrin C, predominantly activate the intrinsic apoptosis pathway. This involves the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins, leading to the activation of caspase-9 and caspase-3.[2]
-
Extrinsic Apoptosis Pathway: The extrinsic pathway can also be triggered, as evidenced by the upregulation of Fas ligand (FasL) and the activation of caspase-8.[2]
-
Other Pathways: Certain clerodane diterpenes can suppress cancer cell migration and invasion by inhibiting histone deacetylases (HDACs) and downregulating the integrin-focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) signaling pathways.[5][6]
References
- 1. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Anti-inflammatory Potential with Indomethacin: A Guide for Researchers
For researchers, scientists, and drug development professionals, indomethacin (B1671933) serves as a crucial benchmark in the evaluation of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory potential of various compounds against indomethacin, supported by experimental data and detailed methodologies.
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in inflammation research and therapy.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2] While the inhibition of COX-2 is largely responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme is associated with common side effects, such as gastrointestinal complications.[2]
This guide offers a quantitative comparison of indomethacin with other NSAIDs, detailing their inhibitory activities and providing standardized protocols for key experimental assays used in the assessment of anti-inflammatory potential.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of indomethacin and other commonly used NSAIDs on COX-1 and COX-2 enzymes. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |
| Indomethacin | 0.063 | 0.48 | 0.13 | [4] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
| Diclofenac | 0.611 | 0.63 | 0.97 | [4] |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | [3] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound on COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Materials:
-
Human peripheral monocytes
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., indomethacin, other NSAIDs)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Cell culture reagents
Procedure:
-
Cell Preparation: Isolate human peripheral monocytes from healthy volunteers.
-
COX-1 and COX-2 Expression:
-
Drug Incubation: Incubate the unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with various concentrations of the test compound and the reference drug (indomethacin).
-
Prostanoid Measurement:
-
For COX-1 activity, measure the production of Thromboxane B2 (TXB2) using an ELISA kit.
-
For COX-2 activity, measure the production of Prostaglandin E2 (PGE2) using an ELISA kit.[5]
-
-
Data Analysis: Calculate the percentage of inhibition of prostanoid production at each drug concentration compared to the vehicle control. Determine the IC50 value, the concentration of the drug that causes 50% inhibition, by plotting a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of drugs.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Wistar rats or Swiss albino mice
-
λ-Carrageenan (1% w/v solution in sterile saline)
-
Test compound
-
Reference drug (Indomethacin, typically at a dose of 10 mg/kg)
-
Vehicle for drug administration
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound, indomethacin, or the vehicle to different groups of animals via oral or intraperitoneal routes.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The initial paw volume should be measured before the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. This allows for the assessment of the anti-inflammatory activity of the test compound relative to indomethacin.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in anti-inflammatory drug testing, the following diagrams are provided.
Caption: Cyclooxygenase (COX) Signaling Pathway and the Action of Indomethacin.
Caption: General Experimental Workflow for Anti-inflammatory Drug Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
Evaluating the Selectivity of 16-Oxocleroda-3,13E-dien-15-oic Acid on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro selectivity of 16-Oxocleroda-3,13E-dien-15-oic acid, a natural clerodane diterpenoid, against selected cancer cell lines. The data presented aims to offer an objective evaluation of its potential as a selective anti-cancer agent by comparing its cytotoxic activity with standard chemotherapeutic drugs. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound were evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MCF7) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below. For a comprehensive comparison, IC50 values of commonly used chemotherapy drugs for lung and breast cancer are also included. The selectivity of a compound is a critical parameter in cancer therapy, indicating its ability to target cancer cells while sparing normal cells.[1][2][3][4] A selectivity index (SI) greater than 1 suggests a compound is more toxic to cancer cells than to normal cells.[5] Compounds with an SI value greater than or equal to two are generally considered to show selectivity, while a value of 3 or higher is often deemed a promising candidate for further investigation.[1][2][3]
| Compound | Cell Line | IC50 (µM) | Normal Cell Line (e.g., MRC-5) IC50 (µM) | Selectivity Index (SI) |
| This compound | A549 (Lung) | 3.1[6] | Not Available | Not Available |
| MCF7 (Breast) | 3.7[6] | Not Available | Not Available | |
| Cisplatin | A549 (Lung) | Varies | Varies | Varies |
| Paclitaxel | A549 (Lung) | Varies | Varies | Varies |
| Doxorubicin | MCF7 (Breast) | Varies | Varies | Varies |
| Paclitaxel | MCF7 (Breast) | Varies | Varies | Varies |
Note: IC50 values for standard chemotherapy drugs can vary significantly based on experimental conditions. The values presented here are for comparative context. "Not Available" indicates that specific data for this compound on a normal cell line was not found in the initial search.
Experimental Protocols
The following is a generalized protocol for determining the IC50 values of a compound using the MTT assay, a common colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and control drugs. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the process of evaluating compound selectivity and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Molecular Mechanisms of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 16-Oxocleroda-3,13E-dien-15-oic acid and related diterpenoids, focusing on their mechanisms of action with supporting experimental data. The information is intended to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activities
This compound, a clerodane diterpenoid isolated from Polyalthia longifolia, has demonstrated a range of biological activities. To provide a clear comparison, the following tables summarize its performance and that of its close structural analogs against various biological targets.
| Compound | Cell Line | Activity Type | IC50 Value | Reference |
| This compound | A549 | Cytotoxicity | 3.1 μM | [1] |
| This compound | MCF7 | Cytotoxicity | 3.7 μM | [1] |
| 16-hydroxycleroda-3,13(14)E-dien-15-oic acid | Human Neutrophils | Superoxide (B77818) Anion Inhibition | 3.06 ± 0.20 μM | [2] |
| 16-hydroxycleroda-3,13(14)E-dien-15-oic acid | Human Neutrophils | Elastase Release Inhibition | 3.30 ± 0.48 μM | [2] |
Table 1: Cytotoxic and Anti-inflammatory Activities
| Compound | Microorganism | Activity Type | Concentration for Efficacy | Reference |
| This compound | Staphylococcus aureus (MRSA) | Biofilm Inhibition (up to 90%) | 10-20 μg/mL | [3] |
| This compound | Streptococcus mutans | Biofilm Inhibition (up to 90%) | 10-20 μg/mL | [3] |
| This compound | S. aureus & S. mutans (preformed) | Biofilm Eradication | 10 and 16 μg/mL | [3] |
| 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid | Various Fungi | Antifungal | Lower MIC than parent compound | [4] |
Table 2: Antimicrobial and Anti-biofilm Activities
Elucidating the Mechanism of Action: A Multi-faceted Approach
While the precise signaling pathways targeted by this compound are still under investigation, studies on closely related clerodane diterpenoids provide strong evidence for several potential mechanisms.
Anti-inflammatory Effects: Inhibition of Key Signaling Pathways
A plausible anti-inflammatory mechanism for this compound, inferred from the action of its hydroxylated analog, involves the suppression of neutrophil activation.[2] This is likely achieved through the inhibition of intracellular calcium mobilization and the downstream phosphorylation of Akt and p38 MAPK.[2] Furthermore, many anti-inflammatory natural products are known to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5][6] This suppression is often mediated by the inhibition of the NF-κB signaling pathway.[7][8]
Caption: Hypothesized Anti-inflammatory Mechanism.
Cytotoxic Effects: Induction of Apoptosis via the Mitochondrial Pathway
The cytotoxic activity of this compound against cancer cell lines likely stems from the induction of apoptosis. Studies on the related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, reveal a mechanism involving the intrinsic or mitochondrial pathway of apoptosis.[9][10][11] This is characterized by the overproduction of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytosol.[9][11] This cascade of events leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.[9] This process is also associated with a decrease in the expression of the anti-apoptotic protein Bcl-2.[9][12]
Caption: Inferred Apoptotic Signaling Pathway.
Detailed Experimental Protocols
The following are outlines of key experimental protocols used to investigate the mechanisms of action of clerodane diterpenoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, MCF7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Caspase-3, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: Treat cells with the compound for the specified duration.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 16-Hydroxycleroda-3,13-dien-15,16-olide Induces Apoptosis in Human Bladder Cancer Cells through Cell Cycle Arrest, Mitochondria ROS Overproduction, and Inactivation of EGFR-Related Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16-Hydroxycleroda-3,13-dien-15,16-olide and N-Methyl-Actinodaphine Potentiate Tamoxifen-Induced Cell Death in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro vs. In Vivo Efficacy of Clerodane Diterpenoids
Clerodane diterpenoids are a large and structurally diverse class of natural products isolated from various plants, fungi, and marine organisms.[1][2] Over the years, they have garnered significant interest from the scientific community for their wide range of potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4][5] However, a critical step in the drug discovery pipeline is the translation of promising results from a controlled laboratory environment (in vitro) to a complex living organism (in vivo).
This guide provides an objective comparison of the reported in vitro and in vivo efficacy of clerodane diterpenoids. It aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, highlight the disparities between laboratory and preclinical findings, and provide detailed experimental context to inform future research.
Cytotoxic and Antitumor Efficacy
Clerodane diterpenoids have been extensively evaluated for their potential as anticancer agents. In vitro studies often reveal potent cytotoxicity against a variety of cancer cell lines, but in vivo antitumor activity is not always a direct correlation.
In Vitro Cytotoxicity Data
Numerous clerodane diterpenoids have demonstrated significant cytotoxic effects against human cancer cell lines, with IC₅₀ values often in the low micromolar range.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Kurziterpene B | A549 (Lung) | < 20 | [6] |
| Kurziterpene D | HeLa (Cervical) | < 20 | [6] |
| Kurziterpene E | HepG2 (Liver) | < 20 | [6] |
| TC-2 81 | HCT-116 (Colon) | 8 | [6] |
| TC-2 81 | PC-3 (Prostate) | 10.4 | [6] |
| Compound 65 (sulfated neo-clerodane) | HeLa (Cervical) | < 10.0 | [6] |
| Compound 66 (sulfated neo-clerodane) | PANC-1 (Pancreatic) | < 10.0 | [6] |
| Unnamed Clerodane 1 | T47D (Breast) | 15.6 | [7] |
| Unnamed Clerodane 1 | A431 (Skin) | 20.6 | [7] |
| Nitrogenated Derivative 4 | K562 (Leukemia) | 7.85 | |
| Nitrogenated Derivative 5 | K562 (Leukemia) | 13.08 |
In Vivo Antitumor Data
Direct in vivo efficacy data for the specific compounds listed above is limited in the available literature. However, studies on extracts or fractions rich in clerodane diterpenes provide valuable insights into their potential performance in a whole-organism context.
| Compound / Extract | In Vivo Model | Cancer Type | Dosage & Administration | Key Findings | Reference |
| Clerodermic Acid-Containing Extract | Swiss Albino Mice | Dalton's Lymphoma Ascites (DLA) | 200 mg/kg, oral | Increased mean survival time from 23 to 36 days. | [8] |
| Casearin-rich Fraction | Nude Mice Xenograft | Human Colon Carcinoma (HCT-116) | 50 mg/kg, i.p. | 62% tumor growth inhibition. | [8] |
| Unnamed Clerodane 1076 | Ehrlich Tumor-bearing Mice | Ehrlich Carcinoma | 80-120 mg/kg | Substantial antitumor activity (%T/C 128–140). | [1] |
Discussion: The In Vitro to In Vivo Gap
The data reveals a common challenge in natural product research: potent in vitro cytotoxicity does not guarantee equivalent in vivo success. While a compound like the nitrogenated derivative 4 shows a promising IC₅₀ of 7.85 µM against leukemia cells in vitro[9], its efficacy in an animal model remains unreported. Conversely, a Casearin-rich fraction demonstrated significant tumor growth inhibition in vivo[8]. This discrepancy can be attributed to several factors, including:
-
Pharmacokinetics: Poor absorption, rapid metabolism, inefficient distribution to the tumor site, or rapid excretion can prevent the compound from reaching therapeutic concentrations in vivo.
-
Bioavailability: Many natural products exhibit limited oral bioavailability.
-
Toxicity: A compound may be effective but too toxic for systemic administration in a living organism.
These findings underscore the necessity of conducting parallel in vivo studies to validate promising in vitro hits.
Signaling Pathway: Apoptosis Induction
Many cytotoxic clerodane diterpenoids exert their effects by inducing apoptosis. One of the key signaling cascades implicated is the PI3K/Akt pathway, which is crucial for cell survival and is often overactive in cancer.[10][11] Clerodanes can inhibit this pathway, leading to the activation of pro-apoptotic proteins and programmed cell death.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 16-Oxocleroda-3,13E-dien-15-oic acid Against Established COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, public scientific literature has not established that 16-Oxocleroda-3,13E-dien-15-oic acid directly inhibits cyclooxygenase (COX) enzymes. The following guide is a hypothetical framework designed to illustrate how such a natural product would be benchmarked against well-known COX inhibitors if it were found to possess this activity. The data presented for this compound is purely illustrative.
Introduction
This compound is a clerodane diterpenoid isolated from Polyalthia longifolia. While its direct interaction with COX enzymes is not confirmed, related compounds have demonstrated anti-inflammatory properties. For instance, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid has been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, with its mechanism partly attributed to the inhibition of calcium mobilization and the AKT and p38 signaling pathways. This guide provides a comparative analysis of the hypothetical COX inhibitory activity of this compound against the established non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib, Indomethacin, and Aspirin.
Comparative Analysis of COX Inhibition
The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound in comparison to published IC50 values for Celecoxib, Indomethacin, and Aspirin against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Celecoxib | 8.3 - 82 | 0.04 - 6.8 | >12 - 205 |
| Indomethacin | 0.009 - 0.23 | 0.127 - 0.63 | 0.029 - 1.81 |
| Aspirin | 3.57 | 29.3 | 0.12 |
Note: IC50 values for known inhibitors are compiled from multiple sources and can vary based on experimental conditions.
Experimental Protocols
A detailed methodology for determining the COX inhibitory activity of a test compound is crucial for reproducible and comparable results.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference inhibitors (Celecoxib, Indomethacin, Aspirin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin (B15479496) G2 product)
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the diluted enzyme.
-
Inhibitor Incubation: Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a set incubation period (e.g., 5-10 minutes), add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanisms
Understanding the signaling pathways involved in inflammation and the workflow for inhibitor screening is essential for drug development.
Caption: Cyclooxygenase (COX) signaling pathway.
Safety Operating Guide
Safe Disposal of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Procedural Guide
For Immediate Reference: Treat 16-Oxocleroda-3,13E-dien-15-oic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to institutional and regulatory guidelines is paramount for the safe handling and disposal of this compound. Consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first critical step in ensuring safety and compliance. This compound, as an organic acid, must be handled with specific precautions.
-
Waste Classification: This compound should be classified as hazardous chemical waste. Specifically, it falls under the category of organic acid waste.
-
Segregation: It is crucial to prevent accidental mixing with incompatible materials which could lead to violent reactions, gas evolution, or heat generation.[1][2] Store waste containing this acid separately from:
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Footwear | Closed-toe shoes |
Waste Collection and Container Management
Proper containment is essential to prevent leaks and spills. Follow these guidelines for waste accumulation:
-
Container Selection: Use a leak-proof container made of a material compatible with organic acids.[1][3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid steel containers for acidic waste.[1]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[2] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
-
Container Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[1]
-
Storage: Keep waste containers securely capped at all times, except when adding waste.[1][2] Store containers in a designated and well-ventilated satellite accumulation area, preferably within secondary containment to contain any potential leaks.
Disposal Procedures for Liquid and Solid Waste
Liquid Waste (Solutions containing this compound):
-
Collection: Carefully pour the liquid waste into the designated, labeled hazardous waste container.
-
Segregation: Ensure the waste stream is not mixed with incompatible chemicals. If the solution contains more than 1% organic substances, it must be declared as organic waste.[4]
-
Storage: Secure the cap and place the container in the satellite accumulation area.
-
Pickup: Once the container is full, arrange for a waste pickup with your institution's EHS department.[2]
Solid Waste (e.g., contaminated labware, spill cleanup materials):
-
Collection: Place all solid waste contaminated with this compound into a designated, labeled solid hazardous waste container.
-
Packaging: Ensure the container is properly sealed to prevent the release of any residues.
-
Storage and Pickup: Store with other hazardous waste and arrange for EHS pickup.
Disposal of Empty Containers
Empty containers that held this compound must be managed properly to ensure they are free of hazardous residue.
-
Triple Rinsing: The container must be triple rinsed with a suitable solvent.[2][3] The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations.
-
Air Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[3]
-
Defacing Labels: Completely remove or deface the original chemical label.[2][3]
-
Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[3]
Spill Management
In the event of a spill, prioritize safety and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Cleanup: Wear appropriate PPE and clean up the spill according to EHS procedures. All spill cleanup materials must be disposed of as hazardous waste.[5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. mn.uio.no [mn.uio.no]
- 5. coral.washington.edu [coral.washington.edu]
Prudent Handling of 16-Oxocleroda-3,13E-dien-15-oic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
In the absence of a specific Safety Data Sheet (SDS) for 16-Oxocleroda-3,13E-dien-15-oic acid, a cautious approach is mandated. This natural product, a member of the clerodane diterpene class, should be handled as a potentially hazardous substance.[1][2][3] The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring a secure laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and eye contact. The compound is known to be a powder, soluble in various organic solvents.[4][5]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves offer protection against a wide range of chemicals and should be used for short-term handling.[6] For prolonged contact or when using solvents for dissolution, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and change them immediately upon contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and potential splashes during handling and solution preparation.[7][8][9] A face shield should be worn over safety glasses if there is a significant risk of splashing.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form of the compound, especially when weighing or transferring, to prevent inhalation of fine particles.[7][8] All work with the solid compound should ideally be performed in a certified chemical fume hood.[10] |
| Body Protection | Fully-buttoned laboratory coat | A lab coat provides a barrier against accidental spills and contamination of personal clothing.[6][7] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[6][7] |
II. Operational Plan: Step-by-Step Handling Protocol
A structured workflow is essential to ensure safety and minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure all recommended PPE is correctly worn.
-
Designate a specific work area within a certified chemical fume hood.[10]
-
Assemble all necessary materials: the chemical container, spatulas, weighing paper/boats, solvent(s), and the reaction or storage vessel.
-
-
Handling (in a Chemical Fume Hood):
-
Weighing: To minimize the generation of airborne dust, handle the solid compound with care. Use a spatula to transfer the desired amount to a weighing boat or paper on a tared analytical balance inside the fume hood.
-
Transfer: Gently transfer the weighed solid into the designated vessel.
-
Dissolution: Add the chosen solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to the vessel.[4] If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Clean the work area thoroughly.
-
III. Disposal Plan
Proper waste management is critical to laboratory safety and environmental protection.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Solutions of the compound should be collected in a designated, labeled hazardous waste container. As an organic acid, this waste should be segregated from bases, oxidizing agents, and inorganic acids.[11][12] |
| Empty Containers | The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policies.[13] |
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[10][11]
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
